molecular formula C13H9FO B024167 4'-Fluorobiphenyl-4-carbaldehyde CAS No. 60992-98-5

4'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B024167
CAS No.: 60992-98-5
M. Wt: 200.21 g/mol
InChI Key: ZVMXCNFUJPLQFT-UHFFFAOYSA-N
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Description

4'-Fluorobiphenyl-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H9FO and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMXCNFUJPLQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362625
Record name 4'-Fluorobiphenyl-4-carbaldehyde
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60992-98-5
Record name 4'-Fluorobiphenyl-4-carbaldehyde
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Record name 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Fluorobiphenyl-4-carbaldehyde, a key building block in organic synthesis and pharmaceutical development. This document outlines its chemical properties, experimental protocols for its synthesis, and its applications, particularly within the realm of drug discovery.

Chemical Identity and Properties

This compound is an aromatic aldehyde featuring a biphenyl backbone with a fluorine substituent. The presence of the fluorine atom significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 60992-98-5[1]
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol [1]
Appearance Off-white to yellow powder[1]
Purity ≥ 97% (GC)[1]
Storage Conditions 0-8°C[1]

Table 2: CAS Numbers of Related Isomers

Compound NameCAS Number
2'-Fluorobiphenyl-4-carbaldehyde57592-42-4[2]
4'-Fluorobiphenyl-3-carboxaldehyde164334-74-1

Synthesis of this compound

The primary method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction. This reaction forms the carbon-carbon bond between the two phenyl rings.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions reagent1 4-Bromobenzaldehyde reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 4-Fluorophenylboronic acid reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Figure 1: Synthetic workflow for this compound.

This protocol is adapted from a well-established procedure for the synthesis of biphenyl aldehydes and is applicable for the preparation of this compound.

Materials:

  • 4-Bromobenzaldehyde

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene, ethanol, and water)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 2:1:1 mixture of toluene, ethanol, and water). To this mixture, add the palladium catalyst (0.02 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and better bioavailability.

This compound serves as a versatile precursor for a variety of complex molecules. The aldehyde functional group is readily transformable into other functionalities, allowing for its incorporation into diverse molecular scaffolds. The fluorinated biphenyl moiety is a common feature in many biologically active compounds.

Drug_Development_Pathway cluster_modifications Chemical Modifications cluster_intermediates Intermediate Scaffolds cluster_properties Enhanced Pharmacological Properties start This compound mod1 Oxidation to Carboxylic Acid start->mod1 mod2 Reductive Amination start->mod2 mod3 Wittig Reaction start->mod3 mod4 Grignard Reaction start->mod4 int1 Fluorinated Biphenyl Carboxylic Acids mod1->int1 int2 Fluorinated Biphenyl Amines mod2->int2 int3 Fluorinated Biphenyl Alkenes mod3->int3 int4 Fluorinated Biphenyl Alcohols mod4->int4 final_drug Active Pharmaceutical Ingredient (API) int1->final_drug Further Synthesis int2->final_drug Further Synthesis int3->final_drug Further Synthesis int4->final_drug Further Synthesis prop1 Increased Metabolic Stability prop2 Improved Binding Affinity prop3 Enhanced Bioavailability final_drug->prop1 final_drug->prop2 final_drug->prop3

Figure 2: Role of this compound in drug development.

While a specific signaling pathway directly modulated by this compound is not publicly documented, its derivatives are of significant interest in the development of novel therapeutics. The fluorinated biphenyl scaffold is explored in the design of inhibitors for various enzymes and receptors implicated in a range of diseases. The rationale for its use lies in the advantageous properties conferred by the fluorine atom, as depicted in the diagram above. The compound is a valuable tool for medicinal chemists aiming to optimize lead compounds and develop new drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

References

A Technical Guide to 4'-Fluorobiphenyl-4-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorobiphenyl-4-carbaldehyde is a fluorinated aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a biphenyl core with a strategically placed fluorine atom and a reactive carbaldehyde group, imparts desirable physicochemical properties that are leveraged in medicinal chemistry, materials science, and chemical research. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in pharmaceutical candidates, while the aldehyde functionality provides a versatile handle for a myriad of chemical transformations. This document provides an in-depth overview of the physical and chemical properties of this compound, outlines a common synthetic protocol, and explores its diverse applications.

Core Physical and Chemical Properties

This compound is typically an off-white to yellow powder at room temperature.[1] The fluorine atom and the aldehyde group influence its electronic properties, reactivity, and solubility in organic solvents.[2]

Physical Properties

Quantitative physical data for this compound is not extensively reported. The following table includes key identifiers and data for structurally related compounds to provide context.

PropertyValueSource(s)
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol [1]
Appearance Off-white to yellow powder[1]
CAS Number 60992-98-5[1]
Melting Point Data not available. For reference, Biphenyl-4-carboxaldehyde: 57-59 °C; 4-Fluorobiphenyl: 75-79 °C.[3][4]
Boiling Point Data not available. For reference, Biphenyl-4-carboxaldehyde: 184 °C / 11 mmHg.[4]
Solubility Expected to be soluble in common organic solvents.[2]
Storage Store at 0-8°C.[1]
Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name 4'​-​fluoro-​[1,1'-​biphenyl]​-​4-​carboxaldehyde
Synonyms 4-(4-Fluorophenyl)benzaldehyde[1][2]
SMILES O=Cc1ccc(cc1)c1ccc(F)cc1[2]
InChI InChI=1S/C13H9FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Spectrum TypeKey Data and InterpretationSource(s)
¹H NMR (400 MHz, CDCl₃) δ 9.97 (s, 1H, -CHO), 7.98 – 7.85 (m, 2H, Ar-H), 7.26 – 7.16 (m, 2H, Ar-H). The singlet at 9.97 ppm is characteristic of the aldehyde proton.[5]
¹³C NMR (101 MHz, CDCl₃) δ 190.5 (C=O), 166.5 (d, J = 256.7 Hz, C-F), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz). The large coupling constant (256.7 Hz) is typical for a direct C-F bond.[5]
¹⁹F NMR (376 MHz, CDCl₃) δ -102.4. This chemical shift is within the expected range for an aryl fluoride.[5]
Infrared (IR) Expected peaks include a strong C=O stretch around 1700 cm⁻¹ and C-F stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z 200.21.[1]

Reactivity and Applications

The chemical behavior of this compound is dominated by the reactivity of its aldehyde group and the electronic influence of its fluorobiphenyl scaffold. The aldehyde is susceptible to nucleophilic addition and can be readily oxidized to a carboxylic acid or reduced to an alcohol.[2] The fluorine atom enhances the compound's utility by modulating its electronic properties and metabolic stability, making it a valuable building block in several high-value applications.[1]

Caption: Key application areas of this compound.

  • Organic Synthesis : It is a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.[1]

  • Material Science : The compound is used to produce advanced materials like liquid crystals and polymers, which are vital for electronics and display technologies.[1]

  • Drug Development : Fluorinated compounds often show improved biological activity and stability.[1] Researchers utilize this molecule in drug design to optimize the efficacy and selectivity of new therapeutic agents.

  • Fluorescent Probes : It is employed in designing fluorescent probes for biological imaging, aiding in the visualization of cellular processes.[1]

  • Dyes and Pigments : Its chromophoric properties are utilized in the production of vibrant dyes and pigments.[1]

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[6][7]

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the palladium-catalyzed coupling of 4-formylphenylboronic acid with 1-bromo-4-fluorobenzene.

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 eq.)

  • 4-Formylphenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-fluorobenzene, 4-formylphenylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inerting : Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.

  • Solvent Addition : Add the degassed solvent system via syringe.

  • Reaction Execution : Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[8]

Suzuki_Workflow Reactants 1-Bromo-4-fluorobenzene + 4-Formylphenylboronic Acid Reaction Heat (100-120°C) Inert Atmosphere Reactants->Reaction Catalyst Pd(OAc)₂ / Ligand Base (K₂CO₃) Solvent (Dioxane/H₂O) Catalyst->Reaction Workup Aqueous Workup (EtOAc / H₂O) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 4'-Fluorobiphenyl- 4-carbaldehyde Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and broad applicability. Its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established, providing access to a building block that is crucial for the development of novel pharmaceuticals, advanced materials, and specialized chemical probes. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in chemical research and development.

References

An In-depth Technical Guide to the Synthesis of 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorobiphenyl-4-carbaldehyde is a valuable biphenyl derivative widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and polymers.[1][2] Its fluorinated structure often imparts desirable properties to the final products, including enhanced metabolic stability and altered biological activity. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the widely employed Suzuki-Miyaura coupling and a discussion of the Negishi coupling as a viable alternative. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the efficient synthesis of this important compound.

Introduction

The synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry, with broad applications in the development of functional materials and therapeutic agents. Among these, this compound stands out due to the presence of both a reactive aldehyde group, which allows for a wide range of subsequent chemical transformations, and a fluorine atom on one of the phenyl rings, a common feature in many bioactive molecules. The primary challenge in synthesizing this compound lies in the selective formation of the carbon-carbon bond between the two different aryl rings. This guide details the most effective and commonly used methods to achieve this transformation.

Primary Synthesis Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most prevalent and versatile method for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a base. Two main variations of this pathway are commonly employed, differing in the starting materials.

Pathway A: Coupling of 4-Bromobenzaldehyde and 4-Fluorophenylboronic Acid

This approach is a robust and frequently used method for preparing this compound. It leverages the commercial availability of both 4-bromobenzaldehyde and 4-fluorophenylboronic acid.

Reaction Scheme:

Logical Relationship of Suzuki-Miyaura Coupling Pathway A

Suzuki_Pathway_A 4-Bromobenzaldehyde 4-Bromobenzaldehyde Product This compound 4-Bromobenzaldehyde->Product 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

(CHO-C6H4-B(OH)2) + (F-C6H4-X) --[Pd Catalyst, Base]--> (F-C6H4-C6H4-CHO) (X = I, Br)

Caption: Suzuki-Miyaura coupling of 4-Formylphenylboronic Acid and a Fluorinated Aryl Halide.

Alternative Synthesis Pathway: Negishi Coupling

The Negishi coupling presents another powerful method for the formation of the key C-C bond in this compound. This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of the target molecule, this could involve the reaction of a (4-fluorophenyl)zinc reagent with 4-bromobenzaldehyde or a (4-formylphenyl)zinc reagent with a fluorinated aryl halide. While generally providing high yields and tolerating a wide range of functional groups, the preparation and handling of the organozinc reagents require anhydrous conditions.

General Experimental Workflow for Cross-Coupling Reactions

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide Arylboronic Acid/Organozinc Catalyst & Ligand Base (for Suzuki) Heating Heating & Stirring Reagents->Heating Solvent Degassed Solvent Solvent->Heating Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for Suzuki-Miyaura and Negishi cross-coupling reactions.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of similar substrates. [3][4]

Protocol for Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde and 4-Fluorophenylboronic Acid

Materials:

  • 4-Bromobenzaldehyde

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • To a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.05 eq), and 1-propanol.

  • Purge the flask with nitrogen for 15 minutes.

  • Add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq).

  • In a separate flask, prepare a 2 M solution of sodium carbonate in deionized water.

  • Add the sodium carbonate solution (1.20 eq) and additional deionized water to the reaction flask.

  • Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water, then separate the organic and aqueous layers.

  • Extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of hexanes and methanol to yield this compound as a solid.

General Protocol for Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid and 1-Fluoro-4-iodobenzene

Materials:

  • 4-Formylphenylboronic acid

  • 1-Fluoro-4-iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • In a pressure tube, combine 4-formylphenylboronic acid (1.5 eq), 1-fluoro-4-iodobenzene (1.0 eq), potassium phosphate (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (1.5 mol %).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Seal the tube and heat the reaction mixture at 105 °C for 8-12 hours. [4]4. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Quantitative Data

The yield and purity of this compound are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. The following table summarizes representative data from the literature for analogous Suzuki-Miyaura coupling reactions.

PathwayAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
A4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.3)Na₂CO₃1-Propanol/H₂OReflux-96 (crude)-[3]
B1-Bromo-3,4-difluorobenzeneVarious arylboronic acidsPd(PPh₃)₄ (1.5)K₃PO₄Dioxane/H₂O1058.577-80>95[4]

Note: The yields and purities are for analogous reactions and may vary for the synthesis of this compound. Commercial suppliers of this compound typically report purities of ≥ 97% (GC). [1]

Conclusion

The synthesis of this compound is most reliably achieved through the Suzuki-Miyaura cross-coupling reaction. The choice between the two primary pathways—coupling of 4-bromobenzaldehyde with 4-fluorophenylboronic acid or 4-formylphenylboronic acid with a fluorinated aryl halide—will largely depend on the availability and cost of the starting materials. The provided experimental protocols offer a solid foundation for the laboratory-scale synthesis of this important intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity. The Negishi coupling remains a potent alternative, particularly when specific functional group tolerance is required. This guide serves as a valuable resource for chemists in the pharmaceutical and material science industries, enabling the efficient and reproducible synthesis of this compound.

References

Spectroscopic Profile of 4'-Fluorobiphenyl-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics of 4'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of public domain spectral data for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining such spectra are also provided. A workflow for spectroscopic analysis is visualized using the DOT language.

Introduction

This compound (CAS No. 60992-98-5) is a biphenyl derivative featuring a fluorine substituent and a formyl group. These functional groups impart unique electronic properties and reactivity, making it a valuable building block in the synthesis of a variety of organic molecules, including liquid crystals and potential pharmaceutical agents. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in synthetic applications. This guide aims to provide a comprehensive, albeit predictive, reference for the spectral data of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar molecules, such as 4-fluorobiphenyl and benzaldehyde, and are in accordance with established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.05Singlet1HAldehyde (-CHO)
~7.95Doublet2HAromatic (ortho to -CHO)
~7.75Doublet2HAromatic (meta to -CHO)
~7.65Doublet of Doublets2HAromatic (ortho to -F)
~7.20Doublet of Doublets2HAromatic (meta to -F)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~192.0Aldehyde Carbonyl (C=O)
~163.0 (d, ¹JCF ≈ 250 Hz)C-F
~146.0Quaternary Carbon
~136.0Quaternary Carbon
~135.5Quaternary Carbon
~130.5Aromatic CH
~129.0 (d, ³JCF ≈ 8 Hz)Aromatic CH
~127.5Aromatic CH
~116.0 (d, ²JCF ≈ 22 Hz)Aromatic CH

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2850, ~2750MediumAldehyde C-H Stretch (Fermi doublet)
~1705StrongAldehyde C=O Stretch
~1600, ~1490Medium-StrongAromatic C=C Stretch
~1220StrongC-F Stretch
~830Strongpara-disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
200High[M]⁺ (Molecular Ion)
199High[M-H]⁺
171Medium[M-CHO]⁺
152Medium[M-CHO-F]⁺ or [C₁₂H₈]⁺
125Low[C₇H₄FO]⁺
95Low[C₆H₄F]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.

  • Instrumentation: Employ a mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion system.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Sample Dissolution Dissolution (NMR) or Direct Application (IR/MS) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Analyze Spectral Interpretation (Peak Assignment) Process->Analyze Structure Structural Elucidation Analyze->Structure

Solubility of 4'-Fluorobiphenyl-4-carbaldehyde in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on predicted solubility based on the physicochemical properties of structurally similar compounds. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility in various organic solvents. This guide also includes logical workflows for its synthesis and physicochemical characterization, presented as diagrams to aid in research and development processes.

Introduction

This compound is a biphenyl derivative characterized by the presence of a fluorine atom and a formyl group. These functional groups significantly influence its chemical reactivity, electronic properties, and, consequently, its solubility in different solvent systems. The fluorine substitution can enhance metabolic stability and binding affinity in drug candidates, while the aldehyde group serves as a versatile handle for further chemical modifications. An understanding of its solubility is paramount for its effective use in organic synthesis, purification, formulation, and various analytical techniques.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Dimethyl sulfoxide (DMSO)Highly SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions with the aldehyde group.
Dimethylformamide (DMF)Highly SolubleA polar aprotic solvent with excellent solvating power for aromatic compounds containing polar functional groups.
Tetrahydrofuran (THF)SolubleA moderately polar ether that can solvate both the polar and nonpolar parts of the molecule.
AcetoneSolubleA polar aprotic solvent that can effectively solvate the carbonyl group.
Dichloromethane (DCM)Moderately SolubleA solvent of moderate polarity that can interact with the aromatic rings and the aldehyde group.
Ethyl AcetateModerately SolubleA moderately polar solvent; solubility may be enhanced by heating.
AcetonitrileModerately SolubleA polar aprotic solvent that should offer reasonable solubility.
MethanolSparingly SolubleA polar protic solvent; hydrogen bonding with the solvent may be limited.
EthanolSparingly SolubleSimilar to methanol, its protic nature might limit strong interactions.
TolueneSparingly SolubleA nonpolar aromatic solvent that will primarily interact with the biphenyl core.
HexaneInsolubleA nonpolar solvent, unlikely to effectively solvate the polar aldehyde group.
WaterInsolubleThe large nonpolar biphenyl structure is expected to make it insoluble in water.

Note: This table presents predicted solubility and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following experimental protocols are recommended.

General Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (as listed in Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath

Procedure:

  • Add approximately 10 mg of this compound to a test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered soluble at approximately 10 mg/mL.

  • If the solid has not fully dissolved, the mixture can be gently heated in a water bath to observe if solubility increases with temperature.[1]

  • Record the observations as soluble, sparingly soluble, or insoluble for each solvent.

Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2]

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on a shaker in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After equilibration, stop the agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Key Workflows

Logical Workflow for the Synthesis of this compound

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aromatic rings.[3][4][5]

G Synthesis of this compound via Suzuki Coupling A 4-Bromobenzaldehyde F Reaction Mixture A->F B 4-Fluorophenylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Suzuki-Miyaura Coupling Reaction (Heat) F->G H Work-up and Purification (Extraction, Chromatography) G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Experimental Workflow for Physicochemical Characterization

A thorough physicochemical characterization is crucial in drug development to ensure the quality and performance of a drug candidate.[2][6][7]

G Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Solid-State Characterization cluster_2 Solubility and Permeability cluster_3 Stability Assessment A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Crystallinity Assessment (XRPD) B->C F Thermodynamic Solubility (Shake-Flask) B->F J pH Stability Profile B->J D Thermal Analysis (DSC, TGA) C->D E Polymorph Screening D->E G Kinetic Solubility (Turbidimetric) F->G H LogP/LogD Determination F->H I Permeability Assay (e.g., PAMPA) H->I K Solid-State Stability J->K L Solution Stability K->L

Caption: Workflow for physicochemical profiling of a compound.

Conclusion

While direct quantitative solubility data for this compound is scarce, this guide provides a robust framework for researchers by predicting its solubility profile and offering detailed experimental protocols for its determination. The provided workflows for synthesis and characterization offer a logical progression for research and development activities involving this important chemical intermediate. The experimental determination of the solubility of this compound in a range of organic solvents is highly encouraged to build upon the predictive data presented here and to facilitate its broader application in science.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Background of Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety, a foundational structure in organic chemistry, has long been esteemed as a "privileged scaffold" in the realms of medicinal chemistry and materials science. Its inherent rigidity, coupled with tunable electronic properties, provides a versatile platform for molecular design. The strategic introduction of fluorine atoms to this scaffold has ushered in a new era of molecular engineering, bestowing unique physicochemical and biological properties that have led to the development of transformative therapeutics, advanced liquid crystals, and high-performance polymers. This technical guide provides an in-depth exploration of the discovery, synthesis, and fundamental properties of fluorinated biphenyl compounds, offering a comprehensive resource for researchers in the field.

Historical Background and Discovery

The story of fluorinated biphenyls is intrinsically linked to the broader narrative of organofluorine chemistry. While the direct fluorination of aromatic compounds was historically a formidable challenge due to the extreme reactivity of elemental fluorine, the late 19th and early 20th centuries saw the development of methods that made the synthesis of fluoroaromatics feasible. Although a singular "discovery" of the first fluorinated biphenyl is not well-documented as a landmark event, its synthesis was an early demonstration of emerging fluorination technologies.

One of the foundational methods enabling the synthesis of aryl fluorides, and by extension fluorinated biphenyls, was the Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927. This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, which is prepared from the corresponding aniline. For decades, this was one of the most reliable methods for introducing a fluorine atom onto an aromatic ring.

The landscape of organic synthesis was revolutionized in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , developed in the 1970s and 80s, has become the preeminent method for the synthesis of biaryl compounds, including their fluorinated derivatives. This reaction's tolerance of a wide variety of functional groups, high yields, and commercially available starting materials has made the synthesis of complex fluorinated biphenyls routine.

Physicochemical Properties and Applications

The introduction of fluorine into the biphenyl scaffold dramatically alters its properties in ways that are highly advantageous for drug design and materials science. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorine substitution also modulates lipophilicity, a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the incorporation of fluorine can influence the conformation of the biphenyl rings and introduce favorable interactions with biological targets.

These unique properties have led to the widespread application of fluorinated biphenyls in several key areas:

  • Medicinal Chemistry : Many successful drugs incorporate a fluorinated biphenyl moiety. A prominent example is the class of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, flurbiprofen, and diflunisal, which are potent inhibitors of cyclooxygenase (COX) enzymes. The fluorine atoms in these molecules contribute to their binding affinity and metabolic stability.

  • Liquid Crystals : The polarity and rigidity of the fluorinated biphenyl structure are highly desirable for liquid crystal applications. These compounds are key components in liquid crystal displays (LCDs) due to their thermal and chemical stability, and their ability to self-assemble into the necessary mesophases.

  • Agrochemicals : The enhanced biological activity and metabolic stability conferred by fluorine have made fluorinated biphenyls valuable scaffolds in the development of new pesticides and herbicides.

Quantitative Data on Fluorinated Biphenyl Compounds

The following tables summarize key quantitative data for a selection of fluorinated biphenyl compounds, providing a comparative overview of their physical and biological properties.

Table 1: Physicochemical Properties of Selected Fluorinated Biphenyls

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Fluorobiphenyl2-F-C₁₂H₉C₁₂H₉F172.2073.5248
4-Fluorobiphenyl4-F-C₁₂H₉C₁₂H₉F172.2075-76253-254
4,4'-Difluorobiphenyl4,4'-F₂-C₁₂H₈C₁₂H₈F₂190.1993-95254-255
2,2'-Difluorobiphenyl2,2'-F₂-C₁₂H₈C₁₂H₈F₂190.19118-120247-248

Table 2: Synthesis and Properties of Novel Difluorinated Biphenyl Compounds via Suzuki-Miyaura Coupling

Compound IDCompound NameYield (%)Melting Point (°C)
TBDFBP 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl77105–107
DFBPE 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone7971–72
DFDMBP 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl72N/A
DFNBP 3,4-difluoro-3′-nitro-1,1′-biphenyl8092–93
DFBPMS (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane81N/A

Data from a 2023 study on the synthesis of novel difluorinated biphenyl compounds.

Table 3: Biological Activity of Fluorinated Biphenyl-Containing NSAIDs

Drug NameTarget EnzymeIC₅₀ (COX-1) (µM)IC₅₀ (COX-2) (µM)
CelecoxibCOX-2150.04
FlurbiprofenCOX-1/COX-20.250.6
DiflunisalCOX-1/COX-22.43.5

IC₅₀ values can vary depending on the assay conditions.

Key Experimental Protocols

Synthesis of Aryl Fluorides via Balz-Schiemann Reaction

This protocol provides a general methodology for the synthesis of a fluorinated biphenyl from its corresponding amine.

Materials:

  • Aminobiphenyl derivative

  • Fluoroboric acid (HBF₄) (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Ethanol

  • Sand

Procedure:

  • Diazotization: The aminobiphenyl is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt is often indicated by its precipitation from the solution.

  • Isolation of the Diazonium Salt: The precipitated diazonium tetrafluoroborate is collected by filtration, washed with cold ethanol, and then with diethyl ether to facilitate drying. The salt must be handled with care as diazonium salts can be explosive when dry.

  • Thermal Decomposition: The dry diazonium salt is mixed with sand (to ensure even heat distribution) and heated gently. The salt will decompose to yield the corresponding fluorobiphenyl, nitrogen gas (N₂), and boron trifluoride (BF₃).

  • Purification: The resulting fluorobiphenyl can be purified by distillation or recrystallization.

Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a fluorinated aryl halide with an arylboronic acid.

Materials:

  • Fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane and water)

Procedure:

  • Reaction Setup: In a pressure tube or round-bottom flask, the fluorinated aryl halide, arylboronic acid, palladium catalyst, and base are combined.

  • Solvent Addition: The solvent system (e.g., a 3:1 mixture of dioxane and water) is added to the reaction vessel.

  • Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure fluorinated biphenyl.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of COX Inhibition by Fluorinated Biphenyl NSAIDs

Many fluorinated biphenyl compounds exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory response. The diagram below illustrates this signaling pathway.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes substrate PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Stomach_Protection Stomach Lining Protection (via COX-1) Prostaglandins->Stomach_Protection mediate Fluorinated_Biphenyl_NSAID Fluorinated Biphenyl NSAID (e.g., Celecoxib, Flurbiprofen) Fluorinated_Biphenyl_NSAID->COX_Enzymes inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway by fluorinated biphenyl NSAIDs.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for synthesizing a fluorinated biphenyl compound using the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start: Reagents Setup 1. Reaction Setup (Combine reagents, catalyst, base) Start->Setup Solvent 2. Add Solvent & Degas Setup->Solvent Heat 3. Heat Reaction Mixture Solvent->Heat Monitor 4. Monitor Progress (TLC/GC) Heat->Monitor Monitor->Heat continue heating Workup 5. Aqueous Workup & Extraction Monitor->Workup reaction complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize End End: Pure Product Characterize->End

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

The Versatility of 4'-Fluorobiphenyl-4-carbaldehyde: A Technical Review of its Applications in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-Fluorobiphenyl-4-carbaldehyde, a versatile aromatic aldehyde, has emerged as a crucial building block in the landscape of modern organic synthesis. Its unique structural features, particularly the presence of a fluorine atom on one of the phenyl rings, impart advantageous properties that are highly sought after in the development of pharmaceuticals, advanced materials, and fluorescent probes. The fluorine substitution enhances metabolic stability, improves biological activity, and modulates the electronic properties of molecules, making this compound a valuable intermediate for creating complex and functional chemical entities.[1] This technical guide provides an in-depth review of the diverse applications of this compound, with a focus on its role in medicinal chemistry and materials science, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties and Reactivity

This compound is a stable, off-white to yellow powder with the molecular formula C₁₃H₉FO.[1] The aldehyde functional group serves as a reactive handle for a multitude of organic transformations, including nucleophilic additions, condensations, and oxidations. The biphenyl scaffold provides a rigid core structure, while the terminal fluorine atom influences the molecule's polarity, lipophilicity, and binding interactions. These characteristics make it an ideal starting material for the synthesis of a wide array of derivatives with tailored properties.

PropertyValueReference
CAS Number 60992-98-5[1]
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol [1]
Appearance Off-white to yellow powder[1]
Purity ≥ 97% (GC)[1]
Storage Conditions 0-8°C[1]

Applications in Medicinal Chemistry

The biphenyl moiety is a common scaffold in many biologically active compounds, and the introduction of a fluorine atom can significantly enhance their pharmacological profiles. This compound serves as a key precursor in the synthesis of various therapeutic agents, including kinase inhibitors and antifungal compounds.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The 4-anilinoquinazoline core is a well-established pharmacophore in the design of these inhibitors. While a direct synthesis of a marketed drug from this compound is not prominently documented in the readily available literature, its structural motif is highly relevant. The general synthetic strategies for kinase inhibitors often involve the construction of heterocyclic systems where a substituted aldehyde would be a key reactant. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors involves multi-step sequences where aldehyde precursors are crucial.

Logical Workflow for Potential Kinase Inhibitor Synthesis:

G A This compound B Condensation with active methylene compound A->B C Chalcone Intermediate B->C D Cyclization with a nitrogen-containing reagent (e.g., hydrazine, guanidine) C->D E Heterocyclic Core (e.g., pyrazole, pyrimidine) D->E F Further Functionalization E->F G Kinase Inhibitor Candidate F->G

Caption: A generalized synthetic pathway for kinase inhibitors.

Synthesis of Antifungal Agents

The development of novel antifungal agents is crucial to combat drug resistance. Hydrazone derivatives have shown promise as potent antifungal compounds. This compound can be readily converted into hydrazone derivatives, which can be further modified to enhance their activity. For example, the synthesis of hydrazone-pyrimidinetrione analogs has been reported as a promising class of antifungals that inhibit fungal growth at low micromolar concentrations.[2]

Experimental Protocol: General Synthesis of Schiff Bases/Hydrazones

A common application of this compound is in the synthesis of Schiff bases and hydrazones through condensation reactions with primary amines and hydrazines, respectively. These reactions are typically straightforward and high-yielding.

Materials:

  • This compound

  • Substituted amine or hydrazine derivative (e.g., 1-naphthylamine, 4-amino-1-naphthalenesulfonic acid)

  • Absolute ethanol

  • Sodium hydroxide (for certain substrates)

Procedure:

  • Dissolve 0.01 mol of the amine or hydrazine derivative in 10 mL of absolute ethanol. For substrates like 4-amino-1-naphthalenesulfonic acid, 0.01 mol of NaOH may be added.

  • Slowly add a solution of 0.01 mol of this compound in 10 mL of absolute ethanol to the amine/hydrazine solution.

  • Stir the reaction mixture. For simple amines, stirring for 2 hours at room temperature is often sufficient. For other substrates, heating at 60-70°C for 5-10 hours may be necessary.

  • Upon cooling, the Schiff base/hydrazone product precipitates out of the solution.

  • Collect the precipitate by filtration and wash it several times with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure compound.[3]

Applications in Materials Science

The rigid biphenyl core of this compound makes it an excellent candidate for the synthesis of advanced materials with specific optical and electronic properties, such as liquid crystals and materials for organic light-emitting diodes (OLEDs).

Liquid Crystal Synthesis

Liquid crystals (LCs) are essential components of modern display technologies. The physical properties of LCs, such as dielectric anisotropy and clearing point, can be finely tuned by modifying their molecular structure. The incorporation of fluorine atoms is a common strategy to enhance the longitudinal dipole moment, which is crucial for the low-voltage operation of displays.[4] While direct synthesis from this compound is not extensively detailed, its derivatives are key intermediates. For instance, the synthesis of fluorinated terphenyl liquid crystals often involves Suzuki coupling reactions where a fluorobiphenyl moiety is a key component.

Experimental Workflow for Liquid Crystal Synthesis via Suzuki Coupling:

G A This compound Derivative (e.g., boronic acid or halide) D Suzuki Coupling Reaction A->D B Aryl Halide or Boronic Acid B->D C Palladium Catalyst, Base, Solvent C->D E Crude Liquid Crystal D->E F Purification (Chromatography/Recrystallization) E->F G Pure Liquid Crystal Material F->G

Caption: General workflow for synthesizing biphenyl-based liquid crystals.

Organic Light-Emitting Diode (OLED) Materials

OLED technology is at the forefront of next-generation displays and lighting. The performance of OLEDs is highly dependent on the properties of the organic materials used in their construction.[5] this compound can serve as a precursor for the synthesis of emissive and charge-transporting materials. The biphenyl core provides thermal stability, while the fluorine substitution can be used to tune the energy levels (HOMO/LUMO) of the material to optimize charge injection and transport, as well as the emission color.

Fluorescent Probes

The fluorescent properties of certain Schiff bases derived from this compound make them suitable for use as fluorescent probes.[3][6] These probes can be designed to detect specific analytes, such as metal ions or changes in pH, through changes in their fluorescence intensity or wavelength. The synthesis of these probes follows the general procedure for Schiff base formation.

Conclusion

This compound is a highly valuable and versatile building block with broad applications in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde group, a rigid biphenyl core, and a strategically placed fluorine atom allows for the synthesis of a diverse range of complex molecules with tailored properties. From the development of new therapeutic agents to the creation of advanced materials for electronic displays, this compound continues to be a key intermediate for innovation in chemical research and development. Further exploration of its reactivity and the biological and physical properties of its derivatives is likely to uncover even more exciting applications in the future.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational properties of 4'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals, advanced materials, and fluorescent probes.[1] This document summarizes key structural data, outlines experimental methodologies for its characterization, and presents visualizations to aid in understanding its three-dimensional nature.

Molecular Structure

This compound possesses a biphenyl core, a versatile scaffold in medicinal chemistry and materials science. The molecule consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a fluorine atom at the 4' position, while the other bears a carbaldehyde (formyl) group at the 4 position.

Key Structural Parameters (Inferred)

The following table summarizes the expected bond lengths, bond angles, and the crucial dihedral angle based on the analysis of analogous structures. These values provide a quantitative description of the molecule's geometry.

ParameterAtom 1Atom 2Atom 3Atom 4Expected Value
Bond Lengths (Å)
C-C (inter-ring)C1C1'--~1.49
C-FC4'F--~1.36
C-C (aromatic)----~1.39
C-H (aromatic)----~1.08
C=O (aldehyde)C7O--~1.21
C-C (aldehyde)C4C7--~1.48
Bond Angles (°)
C-C-C (inter-ring)C2C1C1'-~120
C-C-FC3'C4'F-~118
C-C=O (aldehyde)C3C4C7-~121
O=C-H (aldehyde)OC7H-~120
Dihedral Angle (°)
Inter-ring TwistC2C1C1'C2'~35-45

Note: The atom numbering scheme is provided in the diagram below. The presented data is an educated estimation based on similar crystal structures and may vary slightly in the actual molecule.

The planarity of the biphenyl system is a critical feature. Due to steric hindrance between the ortho-hydrogen atoms on the adjacent rings, biphenyl and its derivatives are typically non-planar in the gas phase and in solution. The dihedral angle between the two phenyl rings is a key determinant of the molecule's overall shape and its ability to engage in intermolecular interactions. For this compound, this twist angle is expected to be in the range of 35-45 degrees.

Caption: Molecular Structure of this compound.

Conformational Analysis

The conformation of this compound is primarily defined by the rotational barrier around the inter-ring C1-C1' single bond. The energetic landscape of this rotation determines the most stable three-dimensional arrangement of the molecule.

The lowest energy conformation is a twisted, non-planar arrangement. A fully planar conformation is disfavored due to the steric repulsion between the ortho-hydrogen atoms on the two phenyl rings. Conversely, a perpendicular arrangement of the rings would minimize this steric clash but would also eliminate any π-conjugation between the rings, which is energetically unfavorable. The observed twist angle represents a compromise between these two opposing forces.

The presence of the fluorine and carbaldehyde substituents at the para positions is not expected to significantly alter the fundamental twisted conformation of the biphenyl core, as they do not introduce additional steric hindrance at the ortho positions. However, these functional groups will influence the molecule's electronic properties and its potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Experimental Protocols

The synthesis and characterization of this compound can be achieved through established organic chemistry methodologies.

Synthesis: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the synthesis of this compound, this would involve the coupling of 4-formylphenylboronic acid with 1-fluoro-4-iodobenzene (or the corresponding bromide or triflate).

Materials:

  • 4-formylphenylboronic acid

  • 1-fluoro-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-fluoro-4-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

reagents Combine Reactants: 4-formylphenylboronic acid, 1-fluoro-4-iodobenzene, K₂CO₃ catalyst Add Catalyst System: Pd(OAc)₂, PPh₃ reagents->catalyst solvent Add Degassed Solvents: Toluene, Ethanol, Water catalyst->solvent reflux Heat to Reflux (80-100 °C) solvent->reflux workup Aqueous Workup: Water, Ethyl Acetate reflux->workup purification Purification: Column Chromatography workup->purification product Isolated Product: This compound purification->product

Caption: Experimental Workflow for Suzuki-Miyaura Synthesis.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons and the aldehyde proton. The coupling patterns will be indicative of the substitution pattern on the phenyl rings.

    • ¹³C NMR will show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde.

    • ¹⁹F NMR will exhibit a single resonance for the fluorine atom, providing definitive evidence of its presence.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-F stretch (around 1200-1100 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. For this compound (C₁₃H₉FO), the expected molecular ion peak would be at m/z 200.21.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and the dihedral angle between the phenyl rings. This would allow for a direct, quantitative understanding of the molecule's solid-state conformation.

Signaling Pathways and Logical Relationships

At present, there is no widely reported specific signaling pathway directly modulated by this compound. Its primary role in the scientific literature is as a synthetic intermediate. However, the biphenyl scaffold is a common feature in molecules designed to interact with biological targets. The logical relationship in its application is its use as a building block to synthesize more complex molecules with potential biological activity.

start This compound (Building Block) reaction Chemical Synthesis (e.g., reductive amination, Wittig reaction) start->reaction product Target Molecule (e.g., Pharmaceutical, Fluorescent Probe) reaction->product application Application (e.g., Drug Development, Bioimaging) product->application

References

A Technical Guide to 4'-Fluorobiphenyl-4-carbaldehyde for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4'-Fluorobiphenyl-4-carbaldehyde (CAS No. 60992-98-5), a key intermediate in organic synthesis with significant applications in pharmaceutical and materials science research. This document outlines commercial suppliers, key technical data, and detailed experimental protocols relevant to its use.

Core Technical Data

This compound is a versatile aromatic aldehyde. The presence of a fluorine atom and an aldehyde functional group on the biphenyl scaffold makes it a valuable building block in medicinal chemistry and materials science.[1][2] The fluorine substitution can enhance the biological activity and stability of synthesized compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 60992-98-5[1][2][3][4]
Molecular Formula C₁₃H₉FO[1][2][4]
Molecular Weight 200.21 g/mol [1][4]
Appearance Off-white to yellow powder[1]
Purity ≥95% to 99%+ (GC)[1][2]
Storage Conditions 0-8°C[1]
Synonyms 4'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde, 4-(4-Fluorophenyl)benzaldehyde[1][2]

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Chem-Impex ≥ 97% (GC)250MG, 1G, 5G, 10G, 25G
CymitQuimica 97%, ≥95%, 99%+ (GC-MS)100mg, 250mg, 1g, 5g, 25g
BLDpharm Inquire for detailsInquire for details
BOC Sciences 95%Inquire for details
Reagentia Inquire for details100 mg, 250 mg, 1 g, 5 g
FineTech Industry Inquire for detailsInquire for details

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules.[1] Its applications span several key research areas:

  • Pharmaceuticals and Agrochemicals: It is a key building block for the development of new drugs and crop protection agents.[1][2]

  • Material Science: The compound is utilized in the production of advanced materials such as liquid crystals and polymers.[1]

  • Fluorescent Probes: Researchers employ this molecule in the design of fluorescent probes for biological imaging.[1]

  • Kinase Inhibitors: The biphenyl scaffold is a common feature in many kinase inhibitors, and the aldehyde functionality allows for the introduction of various pharmacophores to modulate activity and selectivity.

Experimental Protocols

The aldehyde group of this compound is a versatile functional handle for various chemical transformations, most notably carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling and the Wittig reaction.

Suzuki-Miyaura Coupling Reaction: A General Protocol

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. While this compound is itself a product of a Suzuki coupling, its aldehyde group can be protected to allow for further Suzuki coupling at another position, or it can be used as a substrate in other coupling reactions. The following is a general protocol for the Suzuki-Miyaura coupling of an aryl fluoride, which can be adapted for derivatives of this compound.

Materials:

  • Aryl fluoride (e.g., a derivative of this compound) (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl fluoride, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Wittig Reaction: A General Protocol

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This compound can be readily converted to a stilbene derivative using this reaction.

Materials:

  • This compound (1.0 eq.)

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq.)

  • Base (e.g., n-butyllithium, potassium tert-butoxide, or sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Ylide Generation: In a flame-dried reaction vessel under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to the appropriate temperature (e.g., -78 °C to 0 °C for n-BuLi) and add the base dropwise to generate the phosphorus ylide.

  • Reaction with Aldehyde: Dissolve this compound in the anhydrous solvent and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor starting from this compound.

G General Synthetic Workflow for a Kinase Inhibitor A This compound B Wittig Reaction (or other C-C bond formation) A->B C Stilbene or other intermediate B->C D Further Functionalization (e.g., cyclization, amination) C->D E Kinase Inhibitor Scaffold D->E F Introduction of Solubilizing Groups E->F G Final Kinase Inhibitor F->G

Caption: A generalized synthetic workflow for developing a kinase inhibitor.

Representative Signaling Pathway and Inhibition

This diagram depicts a simplified signaling pathway that is often targeted by kinase inhibitors derived from scaffolds related to this compound.

G Simplified Kinase Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactor->Proliferation Ligand Growth Factor Ligand->Receptor Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->Kinase1

Caption: Inhibition of a kinase signaling cascade by a targeted inhibitor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 4'-Fluorobiphenyl-4-carbaldehyde. The protocols outlined below focus on two robust and widely applicable synthetic transformations: reductive amination to yield a key amine intermediate and the Wittig reaction to produce a versatile vinylbiphenyl derivative. These intermediates serve as crucial building blocks in the development of novel therapeutic agents.

Introduction

This compound is a versatile starting material in medicinal chemistry, owing to its biphenyl scaffold, a common motif in many biologically active compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. This document details two key synthetic pathways to transform the aldehyde functionality into synthetically useful intermediates for drug discovery and development.

Pathway 1: Reductive Amination to Synthesize N-((4'-fluorobiphenyl-4-yl)methyl)acetamide

This pathway involves a two-step synthesis. First, a reductive amination of this compound with ammonia to form (4'-fluorobiphenyl-4-yl)methanamine. This is followed by N-acetylation to yield the corresponding acetamide, a common functional group in pharmaceutical compounds.

Logical Workflow for Reductive Amination Pathway

start This compound step1 Reductive Amination (Ammonia, Reducing Agent) start->step1 intermediate (4'-fluorobiphenyl-4-yl)methanamine step1->intermediate step2 N-Acetylation (Acetic Anhydride) intermediate->step2 product N-((4'-fluorobiphenyl-4-yl)methyl)acetamide step2->product

Caption: Synthesis of N-((4'-fluorobiphenyl-4-yl)methyl)acetamide.

Experimental Protocols

Step 1: Synthesis of (4'-fluorobiphenyl-4-yl)methanamine via Reductive Amination

This protocol is based on established methods for the reductive amination of aldehydes. A common and effective reducing agent for this transformation is sodium borohydride.

  • Materials:

    • This compound

    • Ammonia solution (e.g., 7N in Methanol)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

    • Add a solution of ammonia in methanol (10-20 eq) to the flask.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4'-fluorobiphenyl-4-yl)methanamine.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of N-((4'-fluorobiphenyl-4-yl)methyl)acetamide

This protocol is a standard N-acetylation procedure using acetic anhydride.[1]

  • Materials:

    • (4'-fluorobiphenyl-4-yl)methanamine

    • Acetic anhydride

    • Pyridine or Triethylamine (as a base)

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve (4'-fluorobiphenyl-4-yl)methanamine (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add pyridine or triethylamine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, water, and saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield N-((4'-fluorobiphenyl-4-yl)methyl)acetamide.

Quantitative Data Summary
StepProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1(4'-fluorobiphenyl-4-yl)methanamineNH₃, NaBH₄Methanol0 - RT13 - 1875 - 85
2N-((4'-fluorobiphenyl-4-yl)methyl)acetamideAcetic anhydride, PyridineDCM0 - RT2 - 480 - 90[1]

Pathway 2: Wittig Reaction to Synthesize 4'-Fluoro-4-vinylbiphenyl

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. In this pathway, this compound is converted to 4'-Fluoro-4-vinylbiphenyl, a valuable intermediate for polymerization reactions and further functionalization in drug synthesis.

Logical Workflow for Wittig Reaction Pathway

start This compound step1 Wittig Reaction start->step1 reagent1 Methyltriphenylphosphonium bromide reagent1->step1 reagent2 Strong Base (e.g., n-BuLi) reagent2->step1 product 4'-Fluoro-4-vinylbiphenyl step1->product

Caption: Synthesis of 4'-Fluoro-4-vinylbiphenyl via Wittig Reaction.

Experimental Protocol

This protocol is based on general procedures for the Wittig reaction using a non-stabilized ylide.

  • Materials:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes or another strong base (e.g., potassium tert-butoxide)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

    • This compound

    • Saturated aqueous ammonium chloride solution (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Schlenk flask or flame-dried round-bottom flask with a septum

    • Magnetic stirrer

    • Inert atmosphere (Argon or Nitrogen)

    • Dry ice/acetone bath

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C depending on the base used.

    • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. The formation of the orange-red ylide will be observed.

    • Stir the mixture at this temperature for 1-2 hours.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 4'-Fluoro-4-vinylbiphenyl.

Quantitative Data Summary
ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
4'-Fluoro-4-vinylbiphenylMethyltriphenylphosphonium bromide, n-BuLiTHF-78 to RT12 - 2470 - 85

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific scales and equipment.

References

Application Notes: Synthesis of Novel Nematic Liquid Crystals Utilizing 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biphenyl derivatives are a cornerstone in the design of modern liquid crystal (LC) materials, primarily for their profound influence on the physicochemical and electro-optical properties of the resulting compounds. The incorporation of fluorine atoms into the molecular structure can significantly alter the dielectric anisotropy (Δε), birefringence (Δn), viscosity, and thermal behavior of liquid crystals.[1] 4'-Fluorobiphenyl-4-carbaldehyde is a versatile precursor that combines the rigid biphenyl core, essential for calamitic (rod-shaped) mesogens, with a reactive aldehyde functionality and a terminal fluorine atom. This unique combination allows for a variety of synthetic modifications to produce target liquid crystal molecules with tailored properties for applications in advanced display technologies and other electro-optical devices.

This document provides detailed protocols for a representative synthetic pathway to a novel nematic liquid crystal, (E)-4-((4'-fluorobiphenyl-4-yl)methyleneamino)benzonitrile, starting from this compound. The synthesis involves a Schiff base condensation, a common and efficient method for elongating the molecular core and introducing different terminal functionalities.

Synthetic Pathway

A plausible synthetic route to a target liquid crystal, (E)-4-((4'-fluorobiphenyl-4-yl)methyleneamino)benzonitrile, from this compound is outlined below. This pathway involves a single, high-yielding condensation reaction.

synthetic_pathway cluster_reactants start This compound product (E)-4-((4'-fluorobiphenyl-4-yl)methyleneamino)benzonitrile (Target Liquid Crystal) start->product Ethanol, cat. Acetic Acid, Reflux reagent 4-aminobenzonitrile

Caption: Synthetic pathway for (E)-4-((4'-fluorobiphenyl-4-yl)methyleneamino)benzonitrile.

Experimental Protocols

Protocol 1: Synthesis of (E)-4-((4'-fluorobiphenyl-4-yl)methyleneamino)benzonitrile

This protocol details the Schiff base condensation of this compound with 4-aminobenzonitrile to form the target liquid crystal.

Materials:

  • This compound (1.0 eq)

  • 4-aminobenzonitrile (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 25.2 mmol) in absolute ethanol (100 mL).

  • Addition of Reagents: To this solution, add 4-aminobenzonitrile (e.g., 2.98 g, 25.2 mmol) and a few drops of glacial acetic acid as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Data Presentation

The following table summarizes representative physicochemical properties of fluorinated biphenyl liquid crystals similar in structure to the target compound. This data is provided for comparative purposes.

Compound ClassStructure ExamplePhase Transition Temperatures (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)
Fluorinated Biphenyls4-alkyl-4'-fluorobiphenylCr-N: ~30-50, N-I: ~50-80Positive, ~ +5 to +10~ 0.15 - 0.20
Fluorinated Cyanobiphenyls4-alkyl-2-fluoro-4'-cyanobiphenylCr-N: ~40-60, N-I: ~60-90Positive, ~ +10 to +15~ 0.18 - 0.25
Fluorinated Terphenyls4-alkyl-4''-fluoro-p-terphenylCr-N: >100, N-I: >200Positive, ~ +3 to +8> 0.25

Note: The values presented are typical ranges and can vary significantly with the length of the alkyl chain and the specific substitution pattern.

Experimental Workflow and Characterization

The general workflow for the synthesis, purification, and characterization of liquid crystals is depicted below.

experimental_workflow cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of Crude Product purification Purification synthesis->purification characterization Characterization purification->characterization recrystallization Recrystallization column_chromatography Column Chromatography nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ms Mass Spectrometry ftir FTIR Spectroscopy dsc Differential Scanning Calorimetry (DSC) pom Polarized Optical Microscopy (POM)

Caption: General experimental workflow for liquid crystal synthesis and characterization.

Purification Protocols:

  • Recrystallization: This is a primary technique for purifying solid organic compounds.[2] The crude product is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.[3] Upon slow cooling, the pure compound crystallizes, leaving impurities in the mother liquor.[2]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is employed.[3] A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel), and a solvent system (eluent) is used to separate the components based on their differential adsorption.[4]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): Used to observe the characteristic textures of the liquid crystalline phases, confirming the mesomorphic behavior of the compound.

References

Protocol for Suzuki coupling reactions with 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 4'-Fluorobiphenyl-4-carbaldehyde via Suzuki-Miyaura Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide or triflate.[3] Its significance in organic synthesis was recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction is widely used in academic and industrial settings, especially in drug development and materials science, due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants.[5][6]

This application note provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. The synthesis is achieved by coupling 4-bromobenzaldehyde with 4-fluorophenylboronic acid. The protocol outlines the reaction setup, execution, workup, purification, and includes a summary of typical reaction parameters.

General Reaction Scheme

The synthesis of this compound proceeds via the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde and 4-fluorophenylboronic acid in the presence of a base.

Figure 1. General reaction scheme for the Suzuki coupling.

Experimental Protocol

This protocol is adapted from established procedures for biaryl synthesis.[7]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
4-bromobenzaldehydeC₇H₅BrO185.0210.01.0
4-fluorophenylboronic acidC₆H₆BFO₂139.9212.01.2
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.10.01 (1 mol%)
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.30.03 (3 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.0
TolueneC₇H₈92.1450 mL-
Deionized WaterH₂O18.0225 mL-
Ethyl Acetate (for workup)C₄H₈O₂88.11As needed-
Brine (for workup)Saturated NaCl(aq)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and triphenylphosphine (78.7 mg, 0.3 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Base Addition: Add toluene (50 mL) and a solution of potassium carbonate (2.76 g, 20.0 mmol) in deionized water (25 mL) to the flask via syringe.

  • Reaction Execution: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Data Presentation: Optimization of Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table summarizes common conditions used for Suzuki-Miyaura couplings.[8][9]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)Typical Yield (%)
1Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2.0)Toluene / H₂O (2:1)9085-95
2Pd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄ (2.0)Dioxane / H₂O (4:1)10090-98
3Pd(PPh₃)₄ (2-3)-Na₂CO₃ (2.0)DMF / H₂O (5:1)8080-92
4PdCl₂(dppf) (2)-Cs₂CO₃ (2.0)THF / H₂O (3:1)7088-96

Visualizations

Experimental Workflow

The overall experimental process from setup to final analysis can be visualized as a clear workflow.

G setup 1. Reaction Setup (Reactants, Catalyst, Ligand) inert 2. Inert Atmosphere (Purge with N₂/Ar) setup->inert add 3. Add Solvents & Base inert->add react 4. Heat to Reflux (Monitor by TLC/GC) add->react workup 5. Workup (Quench, Extract, Wash) react->workup purify 6. Purification (Recrystallization or Chromatography) workup->purify analyze 7. Analysis (NMR, MS, MP) purify->analyze

Figure 2. Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pdiia Ar¹-Pd(II)L₂-X oa->pdiia trans Transmetalation pdiia->trans pdiib Ar¹-Pd(II)L₂-Ar² trans->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar¹-Ar² (Product) re->product arx Ar¹-X (4-bromobenzaldehyde) arx->oa arbor Ar²-B(OR)₂ (Boronic Acid) + Base arbor->trans

Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application of 4'-Fluorobiphenyl-4-carbaldehyde in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within this landscape, fluorinated organic compounds have emerged as a critical class of molecules, often exhibiting enhanced biological activity, metabolic stability, and favorable physicochemical properties. The 4'-fluorobiphenyl moiety is a key pharmacophore found in several successful agrochemicals, particularly fungicides. 4'-Fluorobiphenyl-4-carbaldehyde serves as a versatile and crucial starting material for the synthesis of these complex and high-value active ingredients.[1][2] Its aldehyde functionality provides a convenient handle for elaboration into a variety of functional groups, most notably the carboxylic acid, which is a direct precursor to the widely employed carboxamide fungicides.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel agrochemicals, with a focus on the synthesis of potent fungicidal agents.

Synthetic Utility and Application

This compound is a key building block for the synthesis of a range of agrochemicals, most notably succinate dehydrogenase inhibitor (SDHI) fungicides. The synthetic strategy typically involves a two-step process:

  • Oxidation: The aldehyde group is oxidized to a carboxylic acid, yielding 4'-Fluorobiphenyl-4-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine-containing fragment to generate the final active ingredient.

The fluorine atom on the biphenyl structure often contributes to increased efficacy and metabolic stability of the final product.

Experimental Protocols

Protocol 1: Oxidation of this compound to 4'-Fluorobiphenyl-4-carboxylic acid via Pinnick Oxidation

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, tolerant of a wide range of functional groups.[1][3]

Materials:

  • This compound

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Saturated aqueous sodium bisulfite (NaHSO3) solution

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water, add 2-methyl-2-butene (10.0 equiv), sodium dihydrogen phosphate (10.0 equiv), and sodium chlorite (10.0 equiv) at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 4'-Fluorobiphenyl-4-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: Oxidation of this compound.

Protocol 2: Synthesis of a Representative N-substituted-4'-fluorobiphenyl-4-carboxamide Fungicide

This protocol describes the synthesis of a model fungicidal compound from the carboxylic acid obtained in Protocol 1.

Materials:

  • 4'-Fluorobiphenyl-4-carboxylic acid

  • A selected amine (e.g., 2-aminopyridine derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • To a solution of 4'-Fluorobiphenyl-4-carboxylic acid (1.0 equiv) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 equiv), hydroxybenzotriazole (1.2 equiv), and N,N-diisopropylethylamine (2.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the selected amine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4'-fluorobiphenyl-4-carboxamide.

Caption: Amide coupling to form the target fungicide.

Fungicidal Activity Data

The 4'-fluorobiphenyl-4-carboxamide scaffold is a common feature in a number of potent fungicides. The following table summarizes the in vitro fungicidal activity (EC50 values) of several analogous compounds against key agricultural pathogens. This data illustrates the potential of derivatives synthesized from this compound.

Compound TypePathogenEC50 (µg/mL)Reference
Biphenyl-carboxamide derivativeBotrytis cinerea4.68 - 11.57[2]
Biphenyl-carboxamide derivativeSclerotinia sclerotiorum2.63[4]
Thiophene-carboxamide (biphenyl isostere)Botrytis cinereaIC50 values reported without significant differences for active compounds[5]
Niacinamide derivativeSclerotinia sclerotiorum7.93[6]
Coumarin derivative (fluorinated)Botrytis cinerea5.75[7]

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

Many carboxamide fungicides containing a biphenyl moiety act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds inhibit the fungal respiratory chain at complex II (succinate dehydrogenase), blocking the oxidation of succinate to fumarate. This disruption of the Krebs cycle and electron transport chain leads to a depletion of cellular ATP, ultimately causing fungal cell death.

Caption: Proposed mechanism of action for carboxamide fungicides.

Conclusion

This compound is a high-value intermediate for the synthesis of novel agrochemicals, particularly fungicides. The straightforward conversion to the corresponding carboxylic acid and subsequent amide coupling provides a robust synthetic route to potent active ingredients. The fungicidal activity data of analogous compounds highlight the potential for developing effective crop protection agents from this versatile building block. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this compound in their discovery programs.

References

Application Note: Knoevenagel Condensation with 4'-Fluorobiphenyl-4-carbaldehyde for the Synthesis of Novel α,β-Unsaturated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3][4] The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules, including anti-inflammatory and antimalarial drugs.[2] 4'-Fluorobiphenyl-4-carbaldehyde is a key starting material, and its derivatives are of significant interest in medicinal chemistry due to the unique electronic properties imparted by the fluorobiphenyl moiety, which can influence biological activity. This application note provides a detailed experimental protocol for the Knoevenagel condensation of this compound with selected active methylene compounds.

Reaction Principle

The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic addition, and elimination.[1] A basic catalyst abstracts a proton from the active methylene compound to form a highly nucleophilic enolate ion.[1] This enolate then attacks the carbonyl carbon of the aldehyde, this compound, forming a new carbon-carbon bond and an intermediate alkoxide.[1] Subsequent protonation and dehydration yield the final α,β-unsaturated product.[1][5] The choice of catalyst, typically a weak base like an amine, is crucial to avoid self-condensation of the aldehyde.[5]

Experimental Protocols

This section details the procedures for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate.

Protocol 1: Synthesis of (E)-2-(4'-fluorobiphenyl-4-yl)acrylonitrile using Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • To this solution, add 1.1 equivalents of malononitrile.

  • Add a catalytic amount (2-3 drops) of piperidine to the reaction mixture.

  • Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.[6]

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4'-fluorobiphenyl-4-yl)acrylate using Ethyl Cyanoacetate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Toluene

  • Piperidinium acetate (or piperidine and acetic acid)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1.0 equivalent of this compound and toluene.

  • Add 1.2 equivalents of ethyl cyanoacetate to the mixture.

  • Add a catalytic amount of piperidinium acetate.

  • Heat the reaction mixture to reflux (approximately 110-115 °C).

  • Azeotropically remove the water formed during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 3-6 hours).[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Dry the purified product under vacuum.

Data Presentation

The following tables summarize the reactants, catalysts, solvents, and expected outcomes for the described protocols.

Table 1: Reactants and Products

Reactant 1Reactant 2Product NameMolecular Formula of Product
This compoundMalononitrile(E)-2-(4'-fluorobiphenyl-4-yl)acrylonitrileC₁₅H₉FN₂
This compoundEthyl cyanoacetateEthyl (E)-2-cyano-3-(4'-fluorobiphenyl-4-yl)acrylateC₁₈H₁₄FNO₂

Table 2: Reaction Conditions

ProtocolActive Methylene CompoundCatalystSolventReaction TemperatureReaction Time (approx.)
1MalononitrilePiperidineEthanolReflux2-4 hours
2Ethyl cyanoacetatePiperidinium acetateTolueneReflux (110-115 °C)3-6 hours

Visualizations

The following diagrams illustrate the general workflow of the Knoevenagel condensation and the logical relationship of the reactants and products.

Knoevenagel_Workflow Reactants Reactants: This compound + Active Methylene Compound Mixing Mixing in Solvent with Catalyst Reactants->Mixing Reaction Heating / Reflux Mixing->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up: Cooling & Filtration Monitoring->Workup Reaction Complete Purification Purification: Recrystallization Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Reactant_Product_Relationship Aldehyde This compound Product α,β-Unsaturated Product Aldehyde->Product Condensation ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Condensation

References

Application Notes and Protocols: The Role of 4'-Fluorobiphenyl-4-carbaldehyde in Developing Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of advanced polymers derived from 4'-Fluorobiphenyl-4-carbaldehyde. This versatile aromatic aldehyde serves as a key building block in the development of high-performance polymers with unique properties imparted by the fluorobiphenyl moiety. The inclusion of fluorine can enhance thermal stability, solubility, and liquid crystalline properties, and introduce specific optoelectronic characteristics.

Introduction to this compound in Polymer Science

This compound is a versatile intermediate in organic synthesis and material science.[1] Its unique molecular structure, featuring a rigid biphenyl core, a reactive aldehyde group, and a strategically placed fluorine atom, makes it an attractive monomer for the synthesis of a variety of advanced polymers. The fluorine substitution, in particular, is known to enhance the reactivity and selectivity in various chemical reactions.[1] The incorporation of the 4-fluorobiphenyl group into a polymer backbone can lead to materials with:

  • High Thermal Stability: The rigid aromatic structure contributes to excellent thermal and thermo-oxidative stability.

  • Enhanced Solubility: The presence of fluorine can improve the solubility of otherwise intractable aromatic polymers in common organic solvents.

  • Liquid Crystalline Properties: The rod-like nature of the biphenyl unit can promote the formation of liquid crystalline phases, leading to self-organizing materials with anisotropic properties.

  • Tailored Optoelectronic Properties: The conjugated system of the biphenyl ring, influenced by the electron-withdrawing fluorine atom, can be exploited to create polymers with specific fluorescence and semiconducting properties.

  • Low Dielectric Constant and Water Absorption: Fluorinated polymers often exhibit lower dielectric constants and reduced moisture uptake, making them suitable for microelectronics and specialized coating applications.

This document focuses on the synthesis and potential properties of poly(azomethine)s, a class of polymers readily synthesized from the polycondensation of diamines and dialdehydes.

Synthesis of Poly(azomethine)s from this compound

Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers characterized by the (-CH=N-) linkage in their backbone.[2][3] They are typically synthesized through the polycondensation reaction of a diamine with a dicarbonyl monomer, such as an aldehyde.[2][3]

The following protocol describes a general method for the synthesis of a poly(azomethine) from this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA).

Experimental Protocol: Synthesis of Poly(4'-fluorobiphenyl-4-methylene-azomethine-4,4'-oxydiphenylene)

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a precise molar equivalent of 4,4'-oxydianiline in anhydrous DMAc under a gentle stream of nitrogen.

  • Aldehyde Addition: Dissolve an equimolar amount of this compound in a separate flask containing anhydrous DMAc. Transfer this solution to a dropping funnel.

  • Polycondensation Reaction: While stirring the diamine solution at room temperature, add the aldehyde solution dropwise over a period of 30-60 minutes.

  • Heating and Polymerization: After the addition is complete, heat the reaction mixture to 80-100°C and maintain this temperature for 24-48 hours under a continuous nitrogen purge to facilitate the removal of the water byproduct and drive the polymerization to completion. The viscosity of the solution is expected to increase as the polymer forms.

  • Polymer Precipitation: After the designated reaction time, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated polymer by vacuum filtration using a Buchner funnel. Wash the polymer repeatedly with fresh portions of methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

experimental_workflow Monomers Monomers Solvent Solvent Monomers->Solvent Dissolve Reaction Reaction Solvent->Reaction Reactants in Solution Precipitation Precipitation Reaction->Precipitation Polymer Solution Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR TGA TGA Drying->TGA DSC DSC Drying->DSC GPC GPC Drying->GPC

Polycondensation reaction pathway for poly(azomethine) synthesis.

Conclusion

This compound is a promising monomer for the development of advanced polymers with a desirable combination of thermal, mechanical, and optoelectronic properties. The synthetic route to poly(azomethine)s is straightforward, offering a versatile platform for tuning polymer properties through the selection of appropriate diamine co-monomers. Further research into the structure-property relationships of these novel polymers is warranted to fully explore their potential in a wide range of high-performance applications.

References

Synthetic Pathways to Bioactive Molecules Utilizing 4'-Fluorobiphenyl-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules using 4'-Fluorobiphenyl-4-carbaldehyde as a key starting material. The fluorinated biphenyl moiety is a significant pharmacophore in medicinal chemistry, often enhancing the metabolic stability and biological efficacy of compounds. The protocols outlined below focus on the synthesis of chalcones and Schiff bases, two classes of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, such as lipophilicity and binding affinity to biological targets. This document details the synthesis of specific chalcone and Schiff base derivatives, providing step-by-step experimental procedures and summarizing their biological activities with quantitative data.

Synthetic Route to a Bioactive Chalcone Derivative

Chalcones, characterized by an α,β-unsaturated ketone system, are precursors to flavonoids and exhibit a wide range of biological activities. The Claisen-Schmidt condensation is a classical and effective method for their synthesis.

Reaction Scheme:

start This compound reaction Claisen-Schmidt Condensation start->reaction reagent1 Substituted Acetophenone reagent1->reaction product Bioactive Chalcone Derivative reaction->product Base (e.g., NaOH or KOH) Ethanol

Caption: General scheme for the synthesis of chalcone derivatives.

Application Note 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(4'-fluorobiphenyl-4-yl)prop-2-en-1-one

This chalcone derivative has been investigated for its potential anticancer activities. The synthesis is achieved through the base-catalyzed condensation of this compound with 4-chloroacetophenone.

Table 1: Reactants and Product Information

Compound NameStarting Material/Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )
This compoundStarting MaterialC₁₃H₉FO200.21
4-ChloroacetophenoneReagentC₈H₇ClO154.59
(E)-1-(4-chlorophenyl)-3-(4'-fluorobiphenyl-4-yl)prop-2-en-1-oneProductC₂₁H₁₄ClFO336.79
Experimental Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(4'-fluorobiphenyl-4-yl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol) and 4-chloroacetophenone (0.77 g, 5.0 mmol) in 30 mL of ethanol with stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a 10% aqueous solution of NaOH (5 mL) dropwise to the stirred solution.

  • Maintain the reaction mixture at 0-5 °C and continue stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • A yellow precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure yellow crystals of (E)-1-(4-chlorophenyl)-3-(4'-fluorobiphenyl-4-yl)prop-2-en-1-one.

  • Dry the purified product in a desiccator.

Expected Yield: ~85-90%

Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Biological Activity of (E)-1-(4-chlorophenyl)-3-(4'-fluorobiphenyl-4-yl)prop-2-en-1-one

Cell LineCancer TypeIC₅₀ (µM)[1]
MCF-7 Breast CancerData not available
HeLa Cervical CancerData not available
A549 Lung CancerData not available
PC-3 Prostate CancerData not available

Note: While the synthesis of this specific chalcone is documented, specific IC₅₀ values against a panel of cancer cell lines were not found in the searched literature. The anticancer potential of chalcones is widely reported, and this compound is a strong candidate for such activity.

Synthetic Route to Bioactive Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are another class of compounds with significant biological applications, including antimicrobial and anticancer properties. They are typically synthesized by the condensation of a primary amine with an aldehyde.

Reaction Scheme:

start This compound reaction Condensation Reaction start->reaction reagent2 Primary Amine (e.g., Sulfonamide) reagent2->reaction product Bioactive Schiff Base Derivative reaction->product Ethanol Catalytic Acid (optional)

Caption: General scheme for the synthesis of Schiff base derivatives.

Application Note 2: Synthesis of a Schiff Base from this compound and Sulfanilamide

This Schiff base is a candidate for antimicrobial and anticancer evaluation, combining the structural features of the fluorinated biphenyl moiety and the well-established antimicrobial sulfanilamide core.

Table 3: Reactants and Product Information

Compound NameStarting Material/Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )
This compoundStarting MaterialC₁₃H₉FO200.21
SulfanilamideReagentC₆H₈N₂O₂S172.21
4-(((4'-fluorobiphenyl-4-yl)methylene)amino)benzenesulfonamideProductC₁₉H₁₅FN₂O₂S354.40
Experimental Protocol 2: Synthesis of 4-(((4'-fluorobiphenyl-4-yl)methylene)amino)benzenesulfonamide

Materials:

  • This compound

  • Sulfanilamide

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol) in 30 mL of absolute ethanol.

  • To this solution, add sulfanilamide (0.86 g, 5.0 mmol) and a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Expected Yield: ~80-85%

Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Table 4: Potential Biological Activities of the Synthesized Schiff Base

Activity TypeTest Organisms/Cell LinesExpected Outcome Metric
Antimicrobial S. aureus, E. coliMIC (µg/mL)
Antifungal C. albicansMIC (µg/mL)
Anticancer MCF-7, HeLa, A549IC₅₀ (µM)

Note: Specific biological activity data for this exact compound was not found in the searched literature. However, Schiff bases derived from sulfonamides are known to possess significant antimicrobial and anticancer properties.[2] Further biological evaluation is recommended.

Signaling Pathways and Experimental Workflows

The bioactive molecules synthesized from this compound can potentially interact with various biological pathways. For instance, many chalcones are known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Chalcone Chalcone Derivative Bax Bax activation Chalcone->Bax Bcl2 Bcl-2 inhibition Chalcone->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by chalcone derivatives.

The experimental workflow for the synthesis and evaluation of these bioactive molecules follows a logical progression from chemical synthesis to biological testing.

cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of Bioactive Molecule (Chalcone or Schiff Base) Purification Purification by Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Characterization Confirmation of Structure NMR->Characterization MS->Characterization FTIR->Characterization Anticancer Anticancer Assay (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Characterization->Antimicrobial BioData Quantitative Biological Data (IC₅₀, MIC) Anticancer->BioData Antimicrobial->BioData

Caption: Experimental workflow for synthesis and biological evaluation.

References

Application Notes and Protocols: 4'-Fluorobiphenyl-4-carbaldehyde in the Design of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4'-Fluorobiphenyl-4-carbaldehyde as a foundational building block for the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs). While direct application of this specific compound in published OLED literature is limited, its structural motifs—a fluorinated biphenyl core and a reactive carbaldehyde group—offer significant promise for the development of advanced emitter and host materials. This document outlines the rationale for its use, proposes a synthetic pathway to a novel emissive material, and provides detailed protocols for material synthesis, device fabrication, and characterization.

Introduction: The Potential of this compound in OLEDs

The biphenyl core is a well-established structural component in stable OLED materials, providing a rigid and conjugated backbone that is beneficial for charge transport and thermal stability. The presence of a fluorine substituent can enhance electron mobility, improve thermal stability, and influence the emission wavelength of the final compound. The carbaldehyde group serves as a versatile synthetic handle for introducing various functionalities, allowing for the creation of donor-acceptor type molecules often employed as emitters in OLEDs, including those exhibiting Thermally Activated Delayed Fluorescence (TADF).

This document proposes the synthesis of a novel donor-acceptor molecule, (4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)(phenyl)methanone (TPA-BP-PM), starting from this compound. In this target molecule, the triphenylamine (TPA) group acts as a strong electron donor, while the benzoyl group, derived from the carbaldehyde, serves as an electron acceptor. This design is expected to yield a material with desirable photophysical properties for application as a blue or green emitter in an OLED device.

Proposed Synthesis of a Novel Emissive Material

The synthesis of (4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)(phenyl)methanone from this compound can be envisioned as a two-step process. The first step involves a Buchwald-Hartwig amination to introduce the triphenylamine donor group, followed by an oxidation of the carbaldehyde to a carboxylic acid and subsequent conversion to a benzoyl group.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Oxidation & Grignard Addition 4FBCA This compound Intermediate 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde 4FBCA->Intermediate Pd catalyst, ligand, base TPA Triphenylamine TPA->Intermediate Final_Product (4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)(phenyl)methanone Intermediate->Final_Product 1. Oxidizing agent 2. Phenylmagnesium bromide

Caption: Synthetic workflow for the proposed emissive material.

Experimental Protocols

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of this compound with triphenylamine.

Materials:

  • This compound

  • Triphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), triphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel.

This protocol outlines the conversion of the intermediate aldehyde to the final ketone product.

Materials:

  • 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Phenylmagnesium bromide (PhMgBr) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Oxidation: Dissolve the intermediate aldehyde in a suitable solvent (e.g., acetone/water). Add KMnO₄ portion-wise at 0 °C and stir until the reaction is complete (monitored by TLC). Work up the reaction to isolate the carboxylic acid intermediate.

  • Grignard Reaction: Dissolve the dried carboxylic acid intermediate in anhydrous THF under an argon atmosphere. Cool to 0 °C and add phenylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by recrystallization or column chromatography.

This protocol describes the fabrication of a multi-layer OLED device by vacuum thermal evaporation.

Device Structure: ITO / HTL / EML / ETL / EIL / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) host material and the synthesized dopant

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • High purity aluminum (Al) for the cathode

Procedure:

  • Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Transfer the substrates to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

  • Deposit the organic layers and the cathode sequentially without breaking the vacuum.

    • Deposit a 40 nm layer of NPB as the HTL.

    • Co-deposit the synthesized emitter (dopant) and a suitable host material (e.g., CBP) at a specific doping concentration (e.g., 6 wt%) to form a 20 nm thick EML.

    • Deposit a 30 nm layer of Alq₃ as the ETL.

    • Deposit a 1 nm layer of LiF as the EIL.

    • Deposit a 100 nm layer of Al as the cathode.

  • Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

  • Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated devices.

dot

OLED_Structure cluster_device Multi-Layer OLED Device Structure Cathode Cathode (Al, 100 nm) EIL Electron Injection Layer (LiF, 1 nm) ETL Electron Transport Layer (Alq3, 30 nm) EML Emissive Layer (Host:Dopant, 20 nm) HTL Hole Transport Layer (NPB, 40 nm) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multi-layer OLED device structure.

Data Presentation: Expected Performance

The following tables summarize the expected photophysical properties of the proposed emissive material and the projected performance of an OLED device incorporating it. These values are estimations based on literature for similar donor-acceptor compounds.

Table 1: Expected Photophysical Properties of (4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)(phenyl)methanone

PropertyExpected ValueJustification
Absorption Max (λ_abs)350 - 400 nmTypical for π-π* transitions in conjugated donor-acceptor systems.
Emission Max (λ_em)480 - 520 nm (Blue-Green)The donor-acceptor structure is expected to result in intramolecular charge transfer (ICT) emission.
Photoluminescence Quantum Yield (PLQY)> 70% in a suitable hostHigh PLQY is a prerequisite for efficient OLED emitters.
HOMO Level~ -5.4 eVThe TPA moiety typically results in a HOMO level in this range, facilitating hole injection.
LUMO Level~ -2.5 eVThe benzoyl acceptor group will lower the LUMO level, creating a suitable bandgap for visible emission.

Table 2: Projected Performance of a Doped OLED Device

MetricTarget ValueReference
Turn-on Voltage< 4.0 VEfficient charge injection and transport are expected to lead to a low turn-on voltage.
Maximum Luminance> 10,000 cd/m²A high PLQY and balanced charge transport should result in high brightness.
Maximum External Quantum Efficiency (EQE)> 15%For a fluorescent emitter, an EQE of over 15% would be considered high performance.
CIE Coordinates (x, y)(0.25, 0.55)Corresponds to the blue-green region of the spectrum.

Logical Workflow for Material and Device Characterization

dot

Characterization_Workflow cluster_material Material Characterization cluster_device Device Fabrication & Testing Synthesis Synthesized Material Structure Structural Verification (NMR, Mass Spec) Synthesis->Structure Photophysics Photophysical Properties (UV-Vis, PL, PLQY) Structure->Photophysics Electrochem Electrochemical Properties (Cyclic Voltammetry) Photophysics->Electrochem Fabrication OLED Device Fabrication Electrochem->Fabrication EL_Performance Electroluminescence (J-V-L, EL Spectra) Fabrication->EL_Performance Efficiency Efficiency Measurement (EQE, Power Efficiency) EL_Performance->Efficiency Stability Lifetime Testing Efficiency->Stability

Caption: Logical workflow for material and device characterization.

By leveraging the versatile chemistry of this compound, researchers can explore a wide range of novel molecular architectures for next-generation OLED applications. The protocols and expected performance metrics provided herein serve as a valuable starting point for such investigations.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Fluorobiphenyl-4-carbaldehyde is a versatile building block in medicinal chemistry and material science.[1] Its biphenyl structure provides a rigid scaffold, while the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds.[1] The aldehyde functional group serves as a reactive handle for the construction of a wide array of novel heterocyclic systems, which are foundational scaffolds in many pharmaceuticals.[2] This document provides detailed methodologies for the synthesis of four important classes of heterocyles—imidazoles, thiazoles, oxazoles, and pyrimidines—using this compound as a key starting material. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.

Methodology 1: Synthesis of Tetrasubstituted Imidazoles

Application Note

The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, including antifungal, anti-inflammatory, and anticancer agents.[3][4] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles in a single step.[4] The protocol described below adapts the Radziszewski reaction, a well-established method for imidazole synthesis, by employing a one-pot, four-component condensation of this compound, benzil, a primary amine, and ammonium acetate.[4] This methodology allows for the rapid generation of a library of diverse imidazole derivatives for screening purposes.

Experimental Protocol: One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve benzil (1.05 g, 5.0 mmol) and this compound (1.00 g, 5.0 mmol) in 30 mL of glacial acetic acid.

  • Addition of Amine and Ammonium Acetate: To the stirred solution, add the desired primary amine (e.g., aniline, 0.47 g, 5.0 mmol) followed by ammonium acetate (1.93 g, 25.0 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 110-120 °C in an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 3:7). The reaction is typically complete within 8-12 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 150 mL of ice-cold water with constant stirring.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure tetrasubstituted imidazole product.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Quantitative Data Summary

EntryAmine ComponentProduct NameYield (%)m.p. (°C)Key ¹H NMR Data (δ, ppm in CDCl₃)
1Aniline1-phenyl-2-(4'-fluorobiphenyl-4-yl)-4,5-diphenyl-1H-imidazole85218-2207.10-7.80 (m, Ar-H)
2Benzylamine1-benzyl-2-(4'-fluorobiphenyl-4-yl)-4,5-diphenyl-1H-imidazole82195-1975.15 (s, 2H, CH₂), 7.00-7.75 (m, Ar-H)
3p-Toluidine1-(p-tolyl)-2-(4'-fluorobiphenyl-4-yl)-4,5-diphenyl-1H-imidazole88225-2272.35 (s, 3H, CH₃), 7.05-7.78 (m, Ar-H)

Reaction Workflow

reagents Starting Materials: - this compound - Benzil - Primary Amine - Ammonium Acetate - Glacial Acetic Acid reaction Reflux at 110-120 °C (8-12 hours) reagents->reaction workup Cool to RT Pour into Ice Water reaction->workup filtration Vacuum Filtration Wash with Water workup->filtration purification Recrystallization (Ethanol/Water) filtration->purification product Pure Tetrasubstituted Imidazole Product purification->product

Workflow for the synthesis of tetrasubstituted imidazoles.

Methodology 2: Synthesis of 2,4-Disubstituted Thiazoles

Application Note

The thiazole scaffold is a key component in many approved drugs, including antibiotics and anticancer agents.[5] The Hantzsch thiazole synthesis is a classical and reliable method for constructing this heterocyclic ring.[6] The protocol below describes a variation where an α-haloketone, derived from 4'-fluorobiphenyl, is reacted with a thioamide. A more direct modern approach involves the condensation of an aldehyde with a source of sulfur and ammonia, often facilitated by a catalyst. The following protocol provides a representative Hantzsch-type synthesis.

Experimental Protocol: Hantzsch-Type Thiazole Synthesis

  • Synthesis of α-Bromoketone: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4'-fluorobiphenyl-4-yl)ethan-1-one (1.47 g, 5.0 mmol) in 40 mL of absolute ethanol. (Note: This starting material can be synthesized by bromination of 4-acetyl-4'-fluorobiphenyl).

  • Reaction with Thioamide: To the solution, add thioacetamide (0.38 g, 5.0 mmol).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:4).

  • Work-up: After cooling to room temperature, reduce the solvent volume under reduced pressure. Add 50 mL of water to the residue.

  • Neutralization and Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure thiazole derivative.

  • Characterization: Characterize the final product using standard analytical techniques.

Quantitative Data Summary

EntryThioamide ComponentProduct NameYield (%)m.p. (°C)Key ¹H NMR Data (δ, ppm in CDCl₃)
1Thioacetamide4-(4'-fluorobiphenyl-4-yl)-2-methylthiazole78135-1372.75 (s, 3H, CH₃), 7.10 (s, 1H, Thiazole-H), 7.20-8.00 (m, Ar-H)
2Thiobenzamide4-(4'-fluorobiphenyl-4-yl)-2-phenylthiazole81178-1807.20-8.20 (m, Ar-H and Thiazole-H)
3Thiourea2-amino-4-(4'-fluorobiphenyl-4-yl)thiazole85190-1925.50 (br s, 2H, NH₂), 6.90 (s, 1H, Thiazole-H), 7.15-7.90 (m, Ar-H)

Reaction Scheme

start1 2-bromo-1-(4'-fluorobiphenyl-4-yl)ethan-1-one reflux Ethanol Reflux, 3-4h start1->reflux start2 Thioamide (R-CSNH₂) start2->reflux product 4-(4'-fluorobiphenyl-4-yl)-2-R-thiazole reflux->product

Hantzsch-type synthesis of 2,4-disubstituted thiazoles.

Methodology 3: Synthesis of 5-Substituted Oxazoles

Application Note

Oxazoles are another class of five-membered heterocycles with a broad range of biological activities.[7] The van Leusen oxazole synthesis is a highly efficient method for preparing 5-substituted oxazoles directly from aldehydes and tosylmethyl isocyanide (TosMIC).[8] This reaction is known for its operational simplicity and broad substrate scope, making it ideal for synthesizing derivatives of this compound.[8]

Experimental Protocol: Van Leusen Oxazole Synthesis

  • Reagent Preparation: To a 100 mL round-bottom flask, add a solution of this compound (1.00 g, 5.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.07 g, 5.5 mmol) in 40 mL of anhydrous methanol.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃) (1.04 g, 7.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the formation of the product by TLC (e.g., ethyl acetate/hexane 1:9).

  • Work-up: Remove the methanol under reduced pressure. Add 50 mL of water to the residue and extract the mixture with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain the pure 5-substituted oxazole.

  • Characterization: Characterize the final product using standard analytical techniques.

Quantitative Data Summary

EntryAldehyde ComponentProduct NameYield (%)m.p. (°C)Key ¹H NMR Data (δ, ppm in CDCl₃)
1This compound5-(4'-fluorobiphenyl-4-yl)oxazole75112-1147.20 (s, 1H, Oxazole-H4), 7.85 (s, 1H, Oxazole-H2), 7.10-7.80 (m, Ar-H)

Reaction Scheme

start1 This compound reagents K₂CO₃ Methanol, RT, 12-16h start1->reagents start2 TosMIC start2->reagents product 5-(4'-fluorobiphenyl-4-yl)oxazole reagents->product

Van Leusen synthesis of a 5-substituted oxazole.

Methodology 4: Synthesis of Substituted Pyrimidines

Application Note

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals, including antiviral and anticancer drugs.[9][10] The Biginelli reaction is a classic multi-component synthesis that provides access to dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[11] This protocol outlines a one-pot synthesis of a substituted pyrimidine derivative from this compound, a β-ketoester, and urea.

Experimental Protocol: Biginelli-Type Pyrimidine Synthesis

  • Reagent Preparation: In a 50 mL round-bottom flask, mix this compound (1.00 g, 5.0 mmol), ethyl acetoacetate (0.65 g, 5.0 mmol), and urea (0.36 g, 6.0 mmol).

  • Solvent and Catalyst: Add 15 mL of ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reaction: Heat the mixture to reflux for 4-6 hours. A precipitate should form as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1).

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

  • Purification: The filtered solid (a dihydropyrimidinone) is often pure enough for subsequent steps. If desired, it can be recrystallized from ethanol.

  • Oxidation (Optional): To synthesize the aromatic pyrimidine, the dihydropyrimidinone can be oxidized using a suitable oxidizing agent (e.g., DDQ or ceric ammonium nitrate) in a solvent like acetonitrile.

  • Characterization: Characterize the final product using standard analytical techniques.

Quantitative Data Summary

Entryβ-KetoesterProduct Name (Dihydropyrimidinone)Yield (%)m.p. (°C)Key ¹H NMR Data (δ, ppm in DMSO-d₆)
1Ethyl Acetoacetate5-ethoxycarbonyl-4-(4'-fluorobiphenyl-4-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one90205-2071.10 (t, 3H, CH₃), 2.25 (s, 3H, CH₃), 4.00 (q, 2H, CH₂), 5.15 (d, 1H, CH), 7.20-7.80 (m, Ar-H, NH)

Logical Relationship Diagram

aldehyde 4'-Fluorobiphenyl- 4-carbaldehyde reaction One-Pot Condensation (Biginelli Reaction) aldehyde->reaction ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->reaction urea Urea or Thiourea urea->reaction dihydropyrimidine Dihydropyrimidinone (DHPM) reaction->dihydropyrimidine oxidation Oxidation (e.g., DDQ) dihydropyrimidine->oxidation pyrimidine Aromatic Pyrimidine oxidation->pyrimidine

Synthetic pathway from starting materials to pyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4'-Fluorobiphenyl-4-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and robust method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 4-bromobenzaldehyde with 4-fluorophenylboronic acid in the presence of a base.

Q2: My Suzuki-Miyaura coupling reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A2: Low conversion is a common issue that can stem from several factors. Key areas to investigate include the quality of your reagents and solvent, the effectiveness of the catalyst and base, and the reaction temperature. Ensure all reagents are pure and the solvent is appropriately degassed and anhydrous. The choice of palladium catalyst, ligand, and base are critical and often require screening to find the optimal combination for this specific transformation. Reaction temperature also plays a crucial role; insufficient heat may lead to a sluggish reaction, while excessive heat can cause degradation of reagents or products.

Q3: I am observing significant side products in my reaction mixture. What are the common side reactions and how can they be minimized?

A3: In Suzuki-Miyaura couplings for synthesizing this compound, common side reactions include:

  • Homocoupling: Formation of biphenyl species from the coupling of two molecules of the same starting material (e.g., 4,4'-difluorobiphenyl or biphenyl-4,4'-dicarbaldehyde). This can be minimized by ensuring a highly active catalyst and using the correct stoichiometry of reactants.

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, which is then replaced by a hydrogen atom. Using a suitable base and avoiding prolonged reaction times at high temperatures can mitigate this.

  • Dehalogenation: The removal of the bromine atom from 4-bromobenzaldehyde, replacing it with a hydrogen atom. This can be suppressed by using an appropriate phosphine ligand and ensuring an oxygen-free environment.

Q4: How can I effectively purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate. For larger scale reactions, recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst • Use a fresh source of palladium catalyst and phosphine ligand. • Ensure the catalyst is properly activated if using a pre-catalyst. • Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands.
Inappropriate Base • The choice of base is critical. Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. • Ensure the base is finely powdered and anhydrous for optimal reactivity.
Poor Solvent Quality • Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. • Common solvent systems include toluene/water, dioxane/water, or DMF/water mixtures.
Low Reaction Temperature • Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Reagent Quality • Ensure the purity of 4-bromobenzaldehyde and 4-fluorophenylboronic acid. Impurities can inhibit the catalyst.
Problem 2: Formation of Significant Impurities
Observed Impurity Potential Cause Troubleshooting Steps & Recommendations
Homocoupling Products Inefficient cross-coupling• Optimize the catalyst to ligand ratio. • Ensure the reaction mixture is well-stirred. • Add the boronic acid slowly to the reaction mixture.
Protodeboronation Product (Fluorobenzene) Degradation of boronic acid• Use a milder base. • Lower the reaction temperature. • Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Dehalogenation Product (Benzaldehyde) Reduction of aryl halide• Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). • Select a ligand that promotes reductive elimination over other pathways.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the yield of biaryl products in Suzuki-Miyaura coupling reactions, providing a basis for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Entry Palladium Source Ligand Yield (%)
1Pd(OAc)₂PPh₃85
2Pd(PPh₃)₄-90
3PdCl₂(dppf)-92
4Pd(OAc)₂SPhos95

Yields are representative and can vary based on other reaction parameters.

Table 2: Comparison of Different Bases on Yield

Entry Base Solvent Yield (%)
1Na₂CO₃Toluene/Water88
2K₂CO₃Toluene/Water92
3K₃PO₄Toluene/Water95
4Cs₂CO₃Dioxane/Water96

Reaction conditions: Pd(OAc)₂/SPhos catalyst system, 100°C.

Table 3: Influence of Solvent System on Yield

Entry Solvent System (v/v) Yield (%)
1Toluene/Water (4:1)92
2Dioxane/Water (4:1)96
3DMF/Water (9:1)89
4Acetonitrile/Water (4:1)85

Reaction conditions: PdCl₂(dppf) catalyst, K₃PO₄ base, 100°C.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 4-bromobenzaldehyde (1.0 eq)

  • 4-fluorophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., Toluene/Water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde, 4-fluorophenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate).

Visualizations

Troubleshooting_Yield start Low Yield of this compound check_catalyst Is the Catalyst System Active? start->check_catalyst check_base Is the Base Appropriate and Active? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst/ligand. Screen different catalyst systems. check_catalyst->solution_catalyst No check_solvent Is the Solvent Anhydrous and Degassed? check_base->check_solvent Yes solution_base Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure base is anhydrous and finely ground. check_base->solution_base No check_temp Is the Reaction Temperature Optimal? check_solvent->check_temp Yes solution_solvent Use anhydrous, degassed solvents. Consider alternative solvent systems. check_solvent->solution_solvent No check_reagents Are the Starting Materials Pure? check_temp->check_reagents Yes solution_temp Optimize temperature by gradual increase and reaction monitoring (TLC/LC-MS). check_temp->solution_temp No solution_reagents Purify starting materials if necessary. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low yield.

Troubleshooting_Impurities start Significant Impurities Observed is_homocoupling Homocoupling Products Detected? start->is_homocoupling is_protodeboronation Protodeboronation Product Detected? is_homocoupling->is_protodeboronation No solution_homocoupling Optimize catalyst/ligand ratio. Ensure efficient stirring. Consider slow addition of boronic acid. is_homocoupling->solution_homocoupling Yes is_dehalogenation Dehalogenation Product Detected? is_protodeboronation->is_dehalogenation No solution_protodeboronation Use a milder base. Lower reaction temperature. Use slight excess of boronic acid. is_protodeboronation->solution_protodeboronation Yes solution_dehalogenation Ensure inert atmosphere. Screen different phosphine ligands. is_dehalogenation->solution_dehalogenation Yes

Caption: Troubleshooting guide for common impurities.

Common side products in 4'-Fluorobiphenyl-4-carbaldehyde reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Fluorobiphenyl-4-carbaldehyde, particularly in the context of its synthesis via Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The two primary side products encountered are the homocoupling product of the boronic acid reagent (e.g., 4,4'-difluorobiphenyl or biphenyl-4,4'-dicarbaldehyde) and the dehalogenation product of the aryl halide starting material (e.g., benzaldehyde or 4-fluorobiphenyl).[1][2]

Q2: What causes the formation of homocoupling byproducts?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II).[3] Pd(II) species can then facilitate the unwanted coupling of two boronic acid molecules. Using a Pd(II) precatalyst without efficient in-situ reduction to Pd(0) can also lead to increased homocoupling.

Q3: How can I minimize the formation of homocoupling products?

A3: To suppress homocoupling, it is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen).[3] Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, or employing a precatalyst system that rapidly generates the active Pd(0) species can also be beneficial. Additionally, employing bulky phosphine ligands can sterically hinder the formation of the homocoupled dimer.

Q4: What leads to the formation of dehalogenation side products?

A4: Dehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, can occur through various pathways. One common mechanism involves the presence of a hydride source in the reaction mixture, which can be generated from the solvent (e.g., alcohols), the base, or other additives. This hydride can then participate in a reductive elimination step from the palladium complex, leading to the dehalogenated byproduct.[1][4]

Q5: What strategies can be employed to prevent dehalogenation?

A5: To minimize dehalogenation, careful selection of the solvent and base is critical. Aprotic solvents are generally preferred over protic ones like alcohols. The choice of a non-coordinating, milder base can also be advantageous. Additionally, ensuring the reaction is not unnecessarily prolonged and is conducted at the optimal temperature can reduce the likelihood of this side reaction. In some cases, the addition of specific additives can suppress dehalogenation.[4]

Troubleshooting Guides

Issue 1: Significant formation of homocoupling byproduct (e.g., 4,4'-biphenyldicarbaldehyde)
Potential Cause Troubleshooting Recommendation Rationale
Inadequate Degassing Improve the degassing procedure. Use a freeze-pump-thaw cycle (at least three times) for the solvent and sparge the reaction mixture with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.Oxygen promotes the formation of Pd(II) species, which catalyze homocoupling. Rigorous removal of oxygen is critical.[3]
Pd(II) Precatalyst Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure efficient in-situ reduction by the ligand or an additive.Pd(0) is the active catalyst in the desired cross-coupling cycle. Minimizing the concentration of Pd(II) reduces the competing homocoupling pathway.
Ligand Choice Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.Bulky ligands can sterically hinder the approach of two boronic acid molecules to the palladium center, thus disfavoring homocoupling.[5]
High Boronic Acid Concentration Consider slow addition of the boronic acid solution to the reaction mixture using a syringe pump.Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.
Issue 2: Presence of dehalogenation byproduct (e.g., benzaldehyde from 4-bromobenzaldehyde)
Potential Cause Troubleshooting Recommendation Rationale
Hydride Source in Reaction Use anhydrous, aprotic solvents (e.g., dioxane, toluene, THF). Avoid alcohol-based solvents if dehalogenation is significant. Choose a non-hydridic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) over potentially hydridic ones.Solvents like alcohols and certain bases can act as hydride donors, leading to reductive dehalogenation.[1][4]
Sub-optimal Reaction Conditions Optimize the reaction temperature and time. Avoid excessively high temperatures or prolonged reaction times.Harsher conditions can promote side reactions, including dehalogenation.
Catalyst System Screen different palladium catalysts and ligands. Sometimes a less reactive catalyst system can be more selective for the desired cross-coupling.The nature of the palladium complex can influence its propensity to undergo side reactions.
Water Content While Suzuki reactions often benefit from some water, excessive amounts can sometimes contribute to dehalogenation. Ensure a controlled and minimal amount of water is present.The presence of water can be crucial for the catalytic cycle but can also participate in side reactions under certain conditions.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Reactants:

  • 4-Bromobenzaldehyde (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a dried reaction flask, add 4-bromobenzaldehyde, 4-fluorophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions to illustrate how different parameters can influence the yield of this compound and the formation of major side products. The data is based on general principles of Suzuki-Miyaura reactions and should be used as a guide for optimization.

Entry Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%) Homocoupling (%) Dehalogenation (%)
1Pd(OAc)₂ (3)PPh₃K₂CO₃Toluene/H₂O10075155
2Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1008555
3Pd(OAc)₂ (3)SPhosK₃PO₄Dioxane/H₂O9092<23
4Pd(OAc)₂ (3)PPh₃NaOEtEtOH80601025
5Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (degassed)10090<25

Visualizations

Suzuki_Coupling_Pathway cluster_main Desired Suzuki-Miyaura Cycle cluster_side1 Homocoupling Side Reaction cluster_side2 Dehalogenation Side Reaction Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Pd(II) Pd(II) Pd(0)->Pd(II) O2 Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar'-B(OH)2 Reductive\nElimination->Pd(0) Ar-Ar' Dimerization Dimerization Pd(II)->Dimerization 2 Ar'-B(OH)2 Ar'-Ar' Ar'-Ar' Dimerization->Ar'-Ar' Hydride\nAddition Hydride Addition Ar-Pd(II)-X->Hydride\nAddition Reductive\nElimination (H) Reductive Elimination (H) Hydride\nAddition->Reductive\nElimination (H) [H]- Ar-H Ar-H Reductive\nElimination (H)->Ar-H

Caption: Main Suzuki-Miyaura cycle and competing side reaction pathways.

Troubleshooting_Workflow cluster_homocoupling Homocoupling Observed cluster_dehalogenation Dehalogenation Observed start Low Yield or Impure Product check_side_products Identify Major Side Product(s) (GC-MS, LC-MS, NMR) start->check_side_products improve_degassing Improve Degassing (Freeze-Pump-Thaw) check_side_products->improve_degassing Homocoupling change_solvent Use Anhydrous, Aprotic Solvent check_side_products->change_solvent Dehalogenation change_catalyst Switch to Pd(0) Catalyst improve_degassing->change_catalyst use_bulky_ligand Use Bulky Ligand (e.g., SPhos) change_catalyst->use_bulky_ligand slow_addition Slow Addition of Boronic Acid use_bulky_ligand->slow_addition end Improved Yield and Purity slow_addition->end change_base Use Non-Hydridic Base change_solvent->change_base optimize_conditions Optimize Temp/Time change_base->optimize_conditions optimize_conditions->end

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic reactions with 4'-Fluorobiphenyl-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this substrate.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When using this compound as a substrate, typically as the electrophilic partner (e.g., after conversion to a halide or triflate), careful selection of the catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling reaction with a this compound derivative is showing low to no yield. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors:

  • Inactive Catalyst: The Palladium catalyst may have degraded. Ensure you are using a fresh, high-quality catalyst and that it is handled under an inert atmosphere to prevent deactivation.

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For sterically hindered or electronically challenging substrates like substituted biphenyls, bulky and electron-rich ligands such as SPhos or XPhos are often more effective than traditional ligands like triphenylphosphine.

  • Suboptimal Base: The base plays a key role in the transmetalation step. The strength and solubility of the base are important. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, a stronger or more soluble base might be required.

  • Poor Solvent Choice: The solvent system must be able to dissolve all reactants to a reasonable extent. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly used.

  • Low Reaction Temperature: Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If your reaction is sluggish, a gradual increase in temperature may be beneficial.

Q2: I am observing significant amounts of homocoupling of my boronic acid partner. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To minimize homocoupling:

  • Thoroughly Degas Solvents: Before use, degas all solvents by bubbling an inert gas (argon or nitrogen) through them or by using a freeze-pump-thaw technique.

  • Maintain an Inert Atmosphere: Ensure your reaction is set up and runs under a continuous inert atmosphere.

  • Use High-Purity Reagents: Impurities in the boronic acid or aryl halide can sometimes promote homocoupling.

  • Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can help identify a more selective system.

Q3: How does the fluorine substituent on the biphenyl ring affect the Suzuki-Miyaura coupling?

A3: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aryl halide. Generally, an electron-withdrawing group can make the oxidative addition step of the catalytic cycle more favorable. However, it can also affect the overall electronic properties of the molecule, potentially influencing ligand binding and other steps in the catalytic cycle. In most cases, the effect is manageable with proper catalyst and ligand selection.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

The following table summarizes recommended catalyst systems for Suzuki-Miyaura coupling reactions involving aryl halides with structural similarities to derivatives of this compound. Optimization will likely be required for your specific substrate.

Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Typical Yields
Pd(OAc)₂SPhosK₃PO₄Dioxane / H₂O100 - 120Good to Excellent
Pd₂(dba)₃XPhosCs₂CO₃THF / H₂O80 - 100Good to Excellent
Pd(PPh₃)₄(none)K₂CO₃Toluene / H₂O / EtOH80 - 100Moderate to Good
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a hypothetical bromo-4'-Fluorobiphenyl-4-carbaldehyde with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-4'-Fluorobiphenyl-4-carbaldehyde (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

II. Reductive Amination

Reductive amination is a widely used method to form amines from carbonyl compounds. For this compound, this reaction allows for the synthesis of a diverse range of substituted biphenylmethylamines.

Troubleshooting Guide & FAQs

Q1: My reductive amination of this compound is giving a low yield of the desired amine. What should I check?

A1: Low yields in this reaction are often due to issues with imine formation or the reduction step.

  • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. To drive the equilibrium towards the imine, you can:

    • Add a dehydrating agent like molecular sieves.

    • Perform the reaction in a solvent that allows for azeotropic removal of water.

    • Ensure a slightly acidic pH (around 4-5), as this catalyzes imine formation. Acetic acid is a common additive for this purpose.[1][2]

  • Incorrect Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting aldehyde to an alcohol before it has a chance to form the imine. If using NaBH₄, it is often best to pre-form the imine before adding the reducing agent.[1]

    • Sodium Triacetoxyborohydride (STAB): STAB is a milder and more selective reducing agent that will preferentially reduce the iminium ion in the presence of the aldehyde. It is an excellent choice for one-pot reductive aminations.[1]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this is a milder reducing agent suitable for one-pot reactions.[1]

  • Starting Material Purity: Ensure that both the aldehyde and the amine are of high purity.

Q2: I am observing the formation of a significant amount of the corresponding alcohol as a byproduct. How can I avoid this?

A2: The formation of the alcohol byproduct indicates that the aldehyde is being reduced faster than the imine. To prevent this:

  • Switch to a Milder Reducing Agent: As mentioned above, using STAB or NaBH₃CN instead of NaBH₄ will significantly reduce the formation of the alcohol byproduct.

  • Stepwise Procedure: First, stir the aldehyde and amine together (with a catalytic amount of acetic acid) for a period to allow for imine formation, then add the reducing agent.

Q3: Can I use primary and secondary amines in this reaction?

A3: Yes, both primary and secondary amines can be used. With primary amines, there is a possibility of over-alkylation to form a tertiary amine. This can be minimized by using a stoichiometric amount of the amine or a slight excess of the aldehyde.

Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentReactivityRecommended ConditionsKey Advantages
Sodium Borohydride (NaBH₄)HighStepwise (pre-form imine)Inexpensive
Sodium Triacetoxyborohydride (STAB)MildOne-potHigh selectivity for imines
Sodium Cyanoborohydride (NaBH₃CN)MildOne-potHigh selectivity, stable in weakly acidic media
Detailed Experimental Protocol: Reductive Amination

This protocol describes a general one-pot procedure using sodium triacetoxyborohydride.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

III. Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes. With this compound, this reaction can be used to generate various stilbene-like derivatives.

Troubleshooting Guide & FAQs

Q1: My Wittig reaction is not proceeding, and I am recovering my starting aldehyde. What could be the problem?

A1: The most common issue in a failing Wittig reaction is the inefficient formation of the phosphorus ylide.

  • Inadequate Base: The base must be strong enough to deprotonate the phosphonium salt. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). For stabilized ylides, weaker bases like sodium hydroxide can sometimes be used.

  • Poor Quality Phosphonium Salt: Ensure the phosphonium salt is dry and pure. It is often necessary to dry the salt under vacuum before use.

  • Presence of Moisture: The ylide is highly reactive and can be quenched by water. Use anhydrous solvents and flame-dried glassware, and perform the reaction under an inert atmosphere.

Q2: The yield of my desired alkene is low, and I have a lot of triphenylphosphine oxide byproduct that is difficult to remove. How can I improve the yield and purification?

A2: Low yields can be due to ylide decomposition or side reactions. Difficulty in removing triphenylphosphine oxide (TPPO) is a common challenge.

  • Improving Yield:

    • Temperature Control: For unstabilized ylides, the reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to improve stability and selectivity.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring with TLC.

  • Removing TPPO:

    • Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization of the crude product.

    • Column Chromatography: Careful column chromatography can separate the alkene product from TPPO, though they can sometimes have similar polarities.

    • Precipitation: In some cases, TPPO can be precipitated out of a non-polar solvent like hexane or a mixture of hexane and ether.

Q3: How can I control the stereoselectivity (E/Z ratio) of the alkene product?

A3: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.

  • Unstabilized Ylides: (e.g., from alkyltriphenylphosphonium salts) generally give the (Z)-alkene as the major product under salt-free conditions at low temperatures.

  • Stabilized Ylides: (e.g., those with an adjacent ester or ketone group) typically yield the (E)-alkene as the major product.

  • Semi-stabilized Ylides: (e.g., from benzyltriphenylphosphonium salts) often give a mixture of (E) and (Z) isomers. The ratio can be influenced by the reaction conditions.

General Conditions for Wittig Reactions
Ylide TypeTypical BaseSolventTemperature (°C)Expected Major Isomer
Unstabilizedn-BuLi, NaHTHF, Ether-78 to 25Z
Semi-stabilizedNaH, t-BuOKTHF, DMF0 to 80Mixture of E and Z
StabilizedNaOEt, K₂CO₃EtOH, DCM25 to 80E
Detailed Experimental Protocol: Wittig Reaction

This protocol describes a general procedure for the reaction of this compound with a semi-stabilized ylide generated from benzyltriphenylphosphonium chloride.

  • Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and an anhydrous solvent like THF. Cool the suspension to 0 °C and slowly add a strong base such as potassium tert-butoxide (1.1 eq). A color change (often to orange or red) indicates ylide formation. Stir the mixture at 0 °C for 1 hour.

  • Aldehyde Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to separate the alkene isomers and remove triphenylphosphine oxide.

IV. Diagrams

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select & Weigh Reagents setup Assemble Under Inert Gas reagents->setup glassware Flame-Dry Glassware glassware->setup solvent Degas Solvent addition Add Reagents & Solvent solvent->addition setup->addition run Stir at Temperature addition->run monitor Monitor by TLC/LC-MS run->monitor monitor->run If incomplete quench Quench Reaction monitor->quench If complete extract Extract with Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: General experimental workflow for catalytic reactions.

Catalyst_Selection_Logic decision decision process process result result start Start: Low Yield Issue check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Verify Reagents reagents_ok->purify_reagents No check_catalyst Evaluate Catalyst System reagents_ok->check_catalyst Yes purify_reagents->check_reagents catalyst_active Catalyst/Ligand Active? check_catalyst->catalyst_active new_catalyst Screen New Catalysts/Ligands catalyst_active->new_catalyst No check_conditions Assess Reaction Conditions catalyst_active->check_conditions Yes new_catalyst->check_catalyst conditions_ok Temp/Solvent/Base Optimal? check_conditions->conditions_ok optimize_conditions Optimize T, Solvent, Base conditions_ok->optimize_conditions No success Improved Yield conditions_ok->success Yes optimize_conditions->check_conditions

Caption: Troubleshooting logic for optimizing reaction yield.

References

Troubleshooting guide for scaling up 4'-Fluorobiphenyl-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in pharmaceuticals and material science.[1][2] The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction to synthesize this compound is not working or has a very low yield. What are the common causes?

A1: Low or no yield in a Suzuki coupling reaction is a frequent issue, especially during scale-up. The primary factors to investigate are:

  • Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3] The reaction mixture turning black is often normal, but precipitation of palladium black can indicate catalyst decomposition.[4]

  • Poor Reagent Quality:

    • Boronic Acid Instability: Boronic acids, particularly electron-deficient ones, can degrade via deborylation.[3][5] Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

    • Solvent Purity: Ensure solvents are anhydrous and free of oxygen.

  • Sub-optimal Reaction Conditions:

    • Base: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.[6] Finely grinding solid bases like K₃PO₄ can improve reproducibility.[4]

    • Solvent: Solubility of all reactants is key.[5] If your starting materials are not dissolving, the reaction will not proceed efficiently. Consider alternative solvent systems like Dioxane/H₂O, Toluene/H₂O, or DMF.[5][7]

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 80°C to 120°C.[8][9]

Q2: I am observing significant side products. What are they and how can I minimize them?

A2: The two most common side reactions in Suzuki couplings are homocoupling and dehalogenation.

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3]

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Use a high-quality catalyst or a pre-catalyst that generates the active Pd(0) species in situ.

  • Dehalogenation: This is the replacement of the halogen on your aryl halide with a hydrogen atom. It can occur if there are sources of hydride in the reaction, sometimes from the solvent (like an alcohol) or base.[3]

    • Solution: Ensure you are using an appropriate solvent and base combination. If dehalogenation is a persistent issue, re-evaluate your reaction conditions, potentially using a different base or solvent system.

Q3: How do I choose the right palladium catalyst and ligand for scaling up the synthesis?

A3: While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems often provide better results, especially for challenging substrates or large-scale reactions.[7][10]

  • For Electron-Rich Halides: If your aryl halide is electron-rich, the oxidative addition step can be slow. Using electron-rich, bulky phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) can accelerate this step and improve yields.[4][7]

  • Catalyst Loading: For initial trials, a catalyst loading of 1-5 mol% is common.[9] On a larger scale, it is desirable to reduce this to 0.1-0.5 mol%. This often requires more active, specialized catalysts.

  • Pre-catalysts: Consider using modern pre-catalysts (e.g., XPhos Pd G4), which are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results.[7]

Q4: I'm having trouble purifying the final this compound product. What are the best methods?

A4: Purification challenges often arise from side products with similar polarity to the desired product.

  • Column Chromatography: This is the most common method for purification. Use a silica gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.[10]

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be a highly effective and scalable purification method.[11] A common solvent system for this type of compound is methanol or an ethanol/water mixture.

  • Workup Procedure: A thorough aqueous workup is crucial. After the reaction, dilute the mixture with a solvent like ethyl acetate and wash with water and then brine to remove inorganic salts and water-soluble impurities.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound from 4-bromobenzaldehyde and 4-fluorophenylboronic acid.

Reagents:

  • 4-bromobenzaldehyde (1.0 eq.)

  • 4-fluorophenylboronic acid (1.2 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[10]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)[8][10]

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)[9][10]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobenzaldehyde, 4-fluorophenylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • Degassing: Seal the flask and evacuate and backfill with inert gas three to five times.

  • Solvent & Catalyst Addition: Add the degassed solvent system via cannula or syringe, followed by the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-105°C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material (4-bromobenzaldehyde) is consumed (typically 8-24 hours).[9][11]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield this compound as an off-white to yellow powder.[2][10]

Data Presentation

Table 1: Effect of Reaction Parameters on Fluorinated Biphenyl Synthesis

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions to form various fluorinated biphenyls, illustrating the impact of different components. Note that direct yield comparison requires identical substrates.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10 (het.)-K₂CO₃ (2)EtOH/H₂O7048~95[12]
1-bromo-3,4-difluorobenzeneArylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O1058.580[10]
4-bromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.01)-K₂CO₃ (1.5)1-PropanolReflux0.7597[11]
4-fluorobenzoic acidArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100-120-Varies[9]

Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki-Miyaura coupling synthesis.

Troubleshooting Logic Diagram

troubleshooting_guide start Reaction Issue: Low or No Yield check_sm Starting Materials (SM) Consumed? start->check_sm sm_present SM Largely Unreacted check_sm->sm_present No sm_consumed SM Consumed, Low Product check_sm->sm_consumed Yes check_conditions Review Reaction Conditions sm_present->check_conditions solubility Issue: Poor Solubility? Solution: Change solvent system (e.g., Toluene, DMF) check_conditions->solubility catalyst Issue: Catalyst Inactive? Solution: Ensure proper degassing. Use fresh/better catalyst/ligand. check_conditions->catalyst base Issue: Base Ineffective? Solution: Use stronger/different base (e.g., K3PO4, Cs2CO3). Ensure base is finely powdered. check_conditions->base check_side_products Check for Side Products (TLC/LC-MS) sm_consumed->check_side_products homocoupling Issue: Homocoupling? (Dimer of Boronic Acid) Solution: Improve degassing. Use fresh boronic acid. check_side_products->homocoupling dehalogenation Issue: Dehalogenation? (Halide replaced by H) Solution: Change solvent/base. Avoid hydride sources. check_side_products->dehalogenation deborylation Issue: Deborylation? (Boronic acid degradation) Solution: Use fresh boronic acid or convert to ester. Add boronic acid slowly. check_side_products->deborylation

Caption: A logical guide for troubleshooting common Suzuki coupling reaction issues.

References

Stability issues and proper storage conditions for 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage conditions for 4'-Fluorobiphenyl-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many aromatic aldehydes, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid (4'-Fluorobiphenyl-4-carboxylic acid), especially when exposed to air (oxygen).[1] This is a common degradation pathway for aldehydes.

  • Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acidic or basic impurities, or upon prolonged storage. This can lead to the formation of trimers or other polymeric materials, which may appear as a precipitate or cause the material to become thicker.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator at 0-8°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque container.[1]

  • Container: Use a tightly sealed container to prevent moisture and air ingress.

Q3: What is the expected shelf life of this compound?

A3: The shelf life of this compound is highly dependent on the storage conditions. When stored under the ideal conditions described in Q2, the unopened product can be expected to maintain its purity for an extended period. However, once opened, the shelf life may be reduced. It is recommended to re-test the material periodically to ensure it meets the required purity for your experiments. For opened solid reagents, a general guideline is to consider them valid for up to three years, provided they are stored correctly.[3]

Q4: How can I tell if my this compound has degraded?

A4: Signs of degradation may include:

  • Change in Appearance: The off-white to yellow powder may discolor, darken, or appear clumpy.

  • Insolubility: The formation of insoluble polymeric material.

  • Impurities in Analysis: Analytical tests such as HPLC, GC, or NMR will show the presence of new peaks corresponding to degradation products like 4'-Fluorobiphenyl-4-carboxylic acid.

Q5: Can I still use this compound if it shows signs of minor degradation?

A5: The suitability of using degraded material depends on the specific requirements of your experiment. For applications requiring high purity, such as in the final steps of a pharmaceutical synthesis, it is crucial to use material that meets all specifications. For less sensitive applications, a purity assessment should be conducted to determine if the material is still fit for purpose. If in doubt, it is always best to use a fresh, high-purity batch.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound.

Problem: Unexpected reaction outcomes or low yields.

This could be due to the degradation of the starting material.

Troubleshooting Workflow:

start Start: Unexpected Experimental Results check_purity 1. Check Purity of this compound (e.g., HPLC, GC, NMR) start->check_purity is_pure Purity Meets Specification? check_purity->is_pure review_protocol 2. Review Experimental Protocol (Reagents, Conditions, Technique) is_pure->review_protocol Yes degradation_suspected Purity is Low (Degradation Suspected) is_pure->degradation_suspected No problem_solved Problem Likely Resolved review_protocol->problem_solved check_storage 3. Review Storage Conditions (Temperature, Atmosphere, Light, Container) degradation_suspected->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage 4. Implement Correct Storage Procedures (See FAQs) storage_ok->correct_storage No new_batch 5. Obtain a New Batch of Reagent storage_ok->new_batch Yes (but still degraded) correct_storage->new_batch re_run Re-run Experiment new_batch->re_run

Caption: Troubleshooting workflow for unexpected experimental results.

Quantitative Stability Data (Illustrative)

The following tables present illustrative data on the stability of this compound under various stress conditions. This data is intended to provide a general understanding of the compound's stability profile and is not based on specific experimental results for this exact molecule.

Table 1: Illustrative Thermal Stability of Solid this compound

Storage Temperature (°C)Time (Months)Purity (%)Appearance
40>99Off-white powder
412>98No significant change
25 (Room Temp)0>99Off-white powder
25 (Room Temp)6~97Slight yellowing
400>99Off-white powder
403~95Yellowish powder
600>99Off-white powder
601~90Yellow to tan powder

Table 2: Illustrative Photostability of Solid this compound at 25°C

Exposure ConditionTime (Hours)Purity (%)Appearance
Dark (Control)72>99Off-white powder
Ambient Light72~98Slight yellowing
UV Light (254 nm)24~92Noticeable yellowing

Table 3: Illustrative Stability in Solution (in Acetonitrile) at 25°C

ConditionTime (Days)Purity (%)
Inert Atmosphere7>99
Exposed to Air7~96

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: HPLC Method for Purity and Degradation Product Analysis

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound and quantifying its primary degradation product, 4'-Fluorobiphenyl-4-carboxylic acid.

Workflow for HPLC Analysis:

prep_sample 1. Sample Preparation - Accurately weigh ~10 mg of sample - Dissolve in 10 mL of Acetonitrile (ACN) run_analysis 4. Run Analysis - Inject standards to determine retention times - Inject sample solution prep_sample->run_analysis prep_standards 2. Prepare Standards - this compound (1 mg/mL in ACN) - 4'-Fluorobiphenyl-4-carboxylic acid (0.1 mg/mL in ACN) prep_standards->run_analysis hplc_conditions 3. HPLC Conditions - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase: ACN:Water (e.g., 60:40 with 0.1% TFA) - Flow Rate: 1.0 mL/min - Detection: UV at 254 nm - Injection Volume: 10 µL hplc_conditions->run_analysis data_processing 5. Data Processing - Integrate peak areas - Calculate purity based on area percentage - Quantify degradation product using standard curve run_analysis->data_processing

Caption: Workflow for HPLC purity analysis.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in an oven at 60°C for 7 days.

  • Photolytic Degradation (Solid): Spread a thin layer of the solid compound in a petri dish and expose it to UV light (254 nm) for 24 hours.

3. Analysis:

  • After the specified stress period, neutralize the acidic and basic solutions.

  • Dilute all solutions to an appropriate concentration with the mobile phase.

  • Dissolve the stressed solid samples in acetonitrile.

  • Analyze all samples by the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to a control sample (unstressed stock solution) to identify degradation peaks.

Logical Relationship of Degradation Pathways:

main_compound This compound oxidation Oxidation (O2, H2O2) main_compound->oxidation polymerization Polymerization (Acid/Base, Heat) main_compound->polymerization carboxylic_acid 4'-Fluorobiphenyl-4-carboxylic acid oxidation->carboxylic_acid polymers Trimers/Polymers polymerization->polymers

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Fluorobiphenyl-4-carbaldehyde. Our focus is to address common challenges, particularly the formation of impurities, to help you achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. For this specific synthesis, the two primary routes are:

  • Route A: Coupling of 4-formylphenylboronic acid with a 4-fluoroaryl halide (e.g., 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene).

  • Route B: Coupling of 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) with 4-fluorophenylboronic acid.

Q2: What are the major impurities I should be aware of during the synthesis?

A2: The primary impurities encountered during the Suzuki-Miyaura synthesis of this compound are typically byproducts of side reactions. These include:

  • Homocoupling products: Biphenyl-4,4'-dicarbaldehyde (from the homocoupling of 4-formylphenylboronic acid) and 4,4'-difluorobiphenyl (from the homocoupling of 4-fluorophenylboronic acid).

  • Dehalogenation byproduct: Benzaldehyde, formed from the dehalogenation of the 4-halobenzaldehyde starting material.

  • Protodeboronation byproduct: Benzaldehyde, resulting from the replacement of the boronic acid group on 4-formylphenylboronic acid with a hydrogen atom.

  • Starting materials: Unreacted 4-formylphenylboronic acid, 4-fluorophenylboronic acid, or the aryl halide starting materials.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling of the boronic acid reagent is a common side reaction, often promoted by the presence of oxygen.[1] To minimize this:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can accelerate boronic acid decomposition and homocoupling.[1]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling reaction.

Q4: What causes dehalogenation of the aryl halide starting material and how can I prevent it?

A4: Dehalogenation is another common side reaction where the halide on the starting material is replaced by a hydrogen atom. This can occur when the palladium complex, after oxidative addition, abstracts a hydride from other components in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination. To prevent this:

  • Choice of Solvent and Base: Avoid using amine bases or alcoholic solvents if dehalogenation is a significant issue.

  • Protecting Groups: In some cases, particularly with electron-rich or heteroaromatic halides, protecting groups may be necessary to suppress dehalogenation.

Q5: Is the aldehyde functional group stable under Suzuki coupling conditions?

A5: The aldehyde functional group is generally stable under the conditions of a Suzuki-Miyaura coupling. However, prolonged reaction times at high temperatures or the use of very strong bases could potentially lead to side reactions involving the aldehyde. It is always advisable to monitor the reaction progress and avoid unnecessarily harsh conditions. Some studies have shown that the presence of aldehydes can influence the reactivity in nickel-catalyzed Suzuki-Miyaura reactions, but this is less of a concern with standard palladium catalysis.[2][3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
IMP-001 Presence of a significant amount of Biphenyl-4,4'-dicarbaldehyde. Homocoupling of 4-formylphenylboronic acid. This is often caused by the presence of oxygen in the reaction mixture.[1]- Thoroughly degas all solvents and reagents. - Ensure a strict inert atmosphere (argon or nitrogen) is maintained throughout the reaction. - Use a milder base like K₃PO₄ or Cs₂CO₃.[1]
IMP-002 Detection of Benzaldehyde in the product mixture. - Dehalogenation of 4-bromobenzaldehyde.[5] - Protodeboronation of 4-formylphenylboronic acid, which can be caused by the presence of protic impurities or instability of the boronic acid.[1]- Use anhydrous solvents and reagents. - Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[1] - If using an alcohol as a co-solvent, consider switching to a non-protic solvent system.
IMP-003 Low or no conversion of starting materials. - Inactive catalyst due to oxidation or improper activation. - Poor quality of reagents (e.g., impure boronic acid or aryl halide). - Inappropriate choice of ligand for the palladium catalyst.- Ensure anaerobic conditions to prevent catalyst deactivation.[1] - Use a pre-catalyst that readily forms the active Pd(0) species. - Purify starting materials before use. - Screen different phosphine ligands (e.g., SPhos, XPhos) to find one that stabilizes the catalyst and promotes the reaction.[1]
IMP-004 Inconsistent yields and purity between batches. - Variable quality of reagents. - Inefficient mixing in a heterogeneous reaction mixture.- Standardize the purification of all reagents before use. - Ensure vigorous and consistent stirring throughout the reaction.[1]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a general methodology. Optimal conditions may vary depending on the specific substrates and scale of the reaction.

Materials:

  • 4-formylphenylboronic acid (1.2 equivalents)

  • 1-bromo-4-fluorobenzene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-formylphenylboronic acid, 1-bromo-4-fluorobenzene, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the expected outcomes and impurity profiles under different reaction conditions. This data is representative and intended for comparative purposes.

Condition IDBaseAtmosphereExpected Yield of this compound (%)Key Impurity Profile (%)
RC-001 K₃PO₄Inert (Argon)85-95Homocoupling: < 5% Dehalogenation: < 2%
RC-002 NaOHInert (Argon)60-75Homocoupling: 10-20% Dehalogenation: < 5%
RC-003 K₃PO₄Air40-60Homocoupling: > 25% Dehalogenation: < 5%

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents 1. Combine Reactants: - 4-formylphenylboronic acid - 1-bromo-4-fluorobenzene - Pd(OAc)2/SPhos - K3PO4 solvent 2. Add Degassed 1,4-dioxane/water reagents->solvent reaction 3. Heat under Inert Atmosphere solvent->reaction extraction 4. Aqueous Workup & Extraction reaction->extraction drying 5. Dry & Concentrate extraction->drying chromatography 6. Column Chromatography drying->chromatography product Pure 4'-Fluorobiphenyl- 4-carbaldehyde chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impurity Formation

troubleshooting_logic cluster_impurities Impurity Identification cluster_causes Potential Causes cluster_solutions Solutions start High Impurity Levels Detected homocoupling Homocoupling Product (e.g., Biphenyl-4,4'-dicarbaldehyde) start->homocoupling dehalogenation Dehalogenation/Protodeboronation (e.g., Benzaldehyde) start->dehalogenation oxygen Oxygen Present homocoupling->oxygen strong_base Harsh Base homocoupling->strong_base protic_impurities Protic Impurities/ Unstable Boronic Acid dehalogenation->protic_impurities degas Degas Solvents/Reagents & Use Inert Atmosphere oxygen->degas mild_base Switch to Milder Base (e.g., K3PO4) strong_base->mild_base anhydrous Use Anhydrous Reagents & Consider Boronic Ester protic_impurities->anhydrous

Caption: Troubleshooting logic for common impurities in the synthesis.

References

Optimizing reaction temperature and time for 4'-Fluorobiphenyl-4-carbaldehyde substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions involving 4'-Fluorobiphenyl-4-carbaldehyde. This guide is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during substitution reactions with this compound, focusing on optimizing reaction temperature and time.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion. How can I improve the yield?

A1: Low conversion in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause: Inactive Catalyst

    • Explanation: The Palladium catalyst is crucial for the catalytic cycle. Improper handling or storage can lead to deactivation.

    • Troubleshooting:

      • Ensure you are using a high-quality palladium catalyst and ligand.

      • Prepare the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1]

      • Use fresh, anhydrous, and degassed solvents.[1]

  • Potential Cause: Suboptimal Temperature

    • Explanation: The reaction temperature is a critical parameter that influences the rate of each step in the catalytic cycle.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Common temperature ranges for Suzuki-Miyaura couplings are between 60°C and 120°C.[1][2]

      • Monitor the reaction progress at different temperatures using TLC or LC-MS to identify the optimal condition.

      • Be aware that excessively high temperatures can lead to catalyst decomposition and side product formation.

  • Potential Cause: Inappropriate Base or Solvent

    • Explanation: The choice of base and solvent system is critical for the transmetallation step and overall reaction efficiency.

    • Troubleshooting:

      • Commonly used bases include K₃PO₄, K₂CO₃, and Na₂CO₃.[1][3] The strength and solubility of the base can impact the reaction.

      • A mixture of an organic solvent and water (e.g., DMF/H₂O, Dioxane/H₂O) is often used to dissolve both the organic and inorganic reagents.[1][4]

Q2: I am observing significant formation of homocoupling byproducts in my Suzuki-Miyaura reaction. What can I do to minimize this?

A2: Homocoupling of the boronic acid partner is a common side reaction.

  • Potential Cause: Oxygen in the Reaction Mixture

    • Explanation: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Troubleshooting:

      • Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.

      • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Potential Cause: Suboptimal Reaction Time

    • Explanation: Prolonged reaction times, especially after the limiting reagent has been consumed, can sometimes favor side reactions.

    • Troubleshooting:

      • Monitor the reaction progress closely by TLC or LC-MS.

      • Quench the reaction once the starting material is consumed to avoid the formation of byproducts.

Wittig Reactions

The Wittig reaction is a versatile method for converting the aldehyde group of this compound into an alkene.

Q1: My Wittig reaction is not proceeding to completion, and I have a low yield of the desired alkene.

A1: Incomplete Wittig reactions are a common issue. Here are several factors to consider:

  • Potential Cause: Inefficient Ylide Formation

    • Explanation: The formation of the phosphorus ylide is a critical first step. The base used must be strong enough to deprotonate the phosphonium salt.

    • Troubleshooting:

      • Ensure the use of a sufficiently strong and fresh base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[5]

      • The reaction to form the ylide should be carried out under strictly anhydrous and inert conditions.

      • A distinct color change (often to deep red or orange) typically indicates successful ylide formation.[6]

  • Potential Cause: Suboptimal Reaction Temperature and Time

    • Explanation: The reaction of the ylide with the aldehyde is temperature-dependent.

    • Troubleshooting:

      • Ylide formation is often performed at low temperatures (e.g., 0 °C).[6]

      • After the addition of the this compound, the reaction is typically allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.[6]

      • Monitor the reaction progress by TLC to determine the optimal reaction time.

Q2: I am having difficulty separating my alkene product from the triphenylphosphine oxide byproduct.

A2: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions.

  • Troubleshooting:

    • Crystallization: If the desired alkene is a solid, recrystallization can sometimes effectively remove the more soluble TPPO.

    • Column Chromatography: Flash column chromatography is a common method for separating the alkene from TPPO, taking advantage of their different polarities.[7]

    • Alternative Workup: In some cases, precipitating the TPPO as a complex (e.g., with ZnCl₂) can aid in its removal by filtration.[7]

Nucleophilic Aromatic Substitution (SNAr)

While the fluorine atom on the biphenyl system is generally unreactive towards nucleophilic aromatic substitution, under forcing conditions or with specific activating groups, such reactions may be attempted.

Q1: My SNAr reaction with this compound and an amine nucleophile is showing no product formation.

A1: The C-F bond in this compound is strong, making SNAr reactions challenging.

  • Potential Cause: Insufficient Activation

    • Explanation: For SNAr to occur, the aromatic ring needs to be sufficiently electron-deficient to be attacked by a nucleophile. The aldehyde group provides some activation, but it may not be enough.

    • Troubleshooting:

      • These reactions typically require high temperatures (often >120 °C) and long reaction times (12-24 hours).[8]

      • The use of a high-boiling point polar aprotic solvent like DMSO or DMF is often necessary.[8]

      • A strong, non-nucleophilic base like K₂CO₃ is required to facilitate the reaction.[8]

  • Potential Cause: Water in the Reaction

    • Explanation: The presence of water can hydrolyze the solvent (like DMF) at high temperatures, which can complicate the reaction.[8]

    • Troubleshooting:

      • Ensure all reagents and the solvent are anhydrous.

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

ParameterCondition 1Condition 2
Catalyst Pd(OAc)₂Pd(PPh₃)₄
Ligand SPhosPPh₃ (part of catalyst)
Base K₃PO₄Na₂CO₃
Solvent 1,4-Dioxane/Water (4:1)DMF/Water (95:5)
Temperature 100-120 °C[1]70-110 °C[4]
Time Monitored by TLC/LC-MS3-48 hours[4]

Table 2: Typical Reaction Conditions for Wittig Reaction of Aldehydes

ParameterCondition 1 (Strong Base)Condition 2 (Milder Base)
Phosphonium Salt Benzyltriphenylphosphonium halideMethyltriphenylphosphonium bromide
Base n-Butyllithium50% NaOH
Solvent Anhydrous THFDichloromethane
Temperature 0 °C to Room Temperature[6]Room Temperature
Time Overnight[6]Monitored by TLC

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the solvent in vacuo.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Protocol: Wittig Reaction
  • Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the appropriate benzyltriphenylphosphonium salt (1.05 eq.) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq.) dropwise. Stir the mixture at 0 °C for 1 hour.[6]

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C.[6]

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.[6]

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.[6]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Flame-dried Glassware inert Establish Inert Atmosphere (Ar/N2) start->inert reagents Add Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert->reagents heat Heat to Optimal Temperature solvent->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temp monitor->cool quench Quench Reaction cool->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography/ Recrystallization) concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for substitution reactions.

troubleshooting_logic cluster_temp Temperature Optimization cluster_time Time Optimization cluster_reagents Reagent Quality start Low Product Yield? temp_check Is Temperature Optimal? start->temp_check increase_temp Gradually Increase Temperature temp_check->increase_temp No time_check Is Reaction Time Sufficient? temp_check->time_check Yes monitor_temp Monitor by TLC/LC-MS increase_temp->monitor_temp increase_time Increase Reaction Time time_check->increase_time No reagent_check Are Reagents High Quality? time_check->reagent_check Yes monitor_time Continue Monitoring increase_time->monitor_time check_purity Check Purity/Age of Reagents reagent_check->check_purity No final Consult Further Literature reagent_check->final Yes use_fresh Use Fresh/Purified Reagents check_purity->use_fresh

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Functionalization of 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4'-Fluorobiphenyl-4-carbaldehyde. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity considerations for this compound?

A1: this compound is an aromatic aldehyde with moderate reactivity. The aldehyde group is susceptible to nucleophilic attack. The biphenyl system and the fluorine atom can influence the electronic properties of the aldehyde. The fluorine atom is a weak deactivator via induction but a weak activator via resonance, while the second phenyl ring can also affect electron density. These factors can sometimes lead to slower reaction rates compared to simpler benzaldehydes.

Q2: How does the fluorine substituent affect the functionalization of the aldehyde group?

A2: The fluorine atom at the 4'-position has a modest electronic effect on the reactivity of the aldehyde group at the 4-position. Its electron-withdrawing inductive effect can slightly increase the electrophilicity of the aldehyde carbon, potentially making it more susceptible to nucleophilic attack. However, this effect is transmitted through the biphenyl system and is generally not as pronounced as substituents directly on the same ring as the aldehyde.

Q3: Are there any common side reactions to be aware of?

A3: Common side reactions include over-oxidation of the aldehyde to a carboxylic acid, especially if exposed to air and certain reagents, and in some cases, reduction to the corresponding alcohol. In reactions involving strong bases, deprotonation at benzylic positions of impurities or reagents can lead to undesired byproducts. For reactions sensitive to steric hindrance, the bulky biphenyl group might slow down the reaction rate.

Q4: What are the recommended purification techniques for derivatives of this compound?

A4: Purification of functionalized products typically involves standard techniques such as column chromatography on silica gel, recrystallization, or distillation if the product is a liquid. Due to the aromatic nature of the compound and its derivatives, they are often crystalline solids, making recrystallization a viable and effective purification method. A common solvent system for column chromatography is a gradient of ethyl acetate in hexanes.

Troubleshooting Guides

This section provides troubleshooting for common synthetic transformations involving this compound.

Wittig Reaction

Issue: Low or no yield of the desired alkene.

Potential Cause Troubleshooting Steps
Inactive Ylide Ensure the phosphonium salt is dry and the base used for ylide generation (e.g., n-BuLi, NaH, KOtBu) is fresh and of high quality. Perform the ylide generation under strictly anhydrous and inert conditions (e.g., dry THF under argon or nitrogen).
Steric Hindrance The biphenyl moiety can introduce steric bulk. Consider using a less sterically hindered phosphonium ylide if possible. Increasing the reaction temperature or using a more reactive ylide (non-stabilized) might improve the yield.
Low Reactivity of Aldehyde If the ylide is stabilized, a higher reaction temperature or longer reaction time may be necessary. The use of salt-free ylides can sometimes enhance reactivity.
Side Reactions The presence of moisture can quench the ylide. Ensure all glassware and solvents are rigorously dried.
Reductive Amination

Issue: Incomplete reaction or formation of byproducts.

Potential Cause Troubleshooting Steps
Inefficient Imine Formation Imine formation is an equilibrium process. To drive the reaction forward, remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. The addition of a catalytic amount of acid (e.g., acetic acid) can also promote imine formation.
Aldehyde Reduction A strong reducing agent like NaBH4 can reduce the aldehyde before it forms the imine. Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[1][2]
Low Nucleophilicity of the Amine For weakly nucleophilic amines, a higher reaction temperature or the use of a Lewis acid catalyst (e.g., Ti(OiPr)4) can facilitate imine formation.
Over-alkylation If a primary amine is used, dialkylation can be a side reaction. This can be minimized by using a stoichiometric amount of the aldehyde or by slowly adding the aldehyde to the reaction mixture.
Grignard/Organolithium Addition

Issue: Low yield of the corresponding secondary alcohol.

Potential Cause Troubleshooting Steps
Inactive Grignard/Organolithium Reagent Ensure the organometallic reagent is freshly prepared or properly titrated. These reagents are highly sensitive to moisture and air. All reactions must be conducted under strictly anhydrous and inert conditions.
Enolization of the Aldehyde While less common for aromatic aldehydes, a sterically hindered Grignard reagent and a bulky aldehyde can favor enolization. Use of a less hindered organometallic reagent or lower reaction temperatures can mitigate this.
Side Reactions with the Fluorine Atom While the C-F bond is generally stable, highly reactive organometallic reagents under harsh conditions could potentially react. Use of milder conditions is recommended. Direct preparation of Grignard reagents from organofluorine compounds can be challenging due to the strength of the C-F bond.[3]

Experimental Protocols

Protocol 1: Wittig Reaction to form 4-(4'-Fluorobiphenyl-4-yl)-stilbene

This protocol describes a general procedure for the olefination of this compound using a Wittig reagent.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

  • Cool the resulting orange-red solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford the desired stilbene derivative.

Expected Yield: 75-85%

Protocol 2: Reductive Amination to Synthesize N-Benzyl-1-(4'-fluorobiphenyl-4-yl)methanamine

This protocol provides a method for the synthesis of a secondary amine via reductive amination.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the desired secondary amine.

Expected Yield: 80-90%

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-(4'-Fluorobiphenyl-4-yl)-stilbene via Wittig Reaction

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1n-BuLiTHF-78 to RT1282
2NaHTHF0 to RT1278
3KOtBuTHF0 to RT1275
4NaHDMFRT870

Table 2: Reductive Amination of this compound with Various Amines

Entry Amine Reducing Agent Solvent Yield (%)
1BenzylamineSTABDCM88
2MorpholineSTABDCM92
3AnilineNaBH3CNMeOH75
4CyclohexylamineSTABDCM85

Visualizations

experimental_workflow cluster_wittig Wittig Reaction Workflow w_start Start: this compound w_reaction Wittig Reaction (Aldehyde + Ylide) w_start->w_reaction w_ylide Ylide Generation (Phosphonium Salt + Base) w_ylide->w_reaction w_quench Quenching (aq. NH4Cl) w_reaction->w_quench w_extraction Extraction & Drying w_quench->w_extraction w_purification Purification (Column Chromatography) w_extraction->w_purification w_product Product: Alkene w_purification->w_product troubleshooting_logic cluster_causes cluster_solutions start Low Reaction Yield? cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Substrate Reactivity? start->cause3 sol1 Use fresh/purified reagents Ensure anhydrous conditions cause1->sol1 sol2 Optimize temperature/time Change solvent cause2->sol2 sol3 Use more reactive reagents Add catalyst cause3->sol3 end Improved Yield sol1->end sol2->end sol3->end

References

Technical Support Center: Work-up Procedures for Reactions with 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the refinement of work-up procedures for reactions involving 4'-Fluorobiphenyl-4-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the work-up of reactions with this compound, providing practical solutions and preventative measures.

Suzuki-Miyaura Coupling Reactions

Question 1: I am observing a persistent black solid in my crude product after a Suzuki-Miyaura coupling reaction. What is it and how can I remove it?

Answer: The black solid is likely residual palladium catalyst that has precipitated out of solution. While catalytically active palladium is soluble, it can agglomerate and become heterogeneous ("palladium black") during the reaction or work-up.

Troubleshooting Steps:

  • Celite Filtration: After the reaction is complete, and before aqueous work-up, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®. This will remove the majority of the precipitated palladium.

  • Charcoal Treatment: If color persists in your organic phase after aqueous work-up, you can treat the solution with activated charcoal. Add a small amount of charcoal to the solution, stir for 15-30 minutes, and then filter through Celite® to remove the charcoal and adsorbed impurities. Be aware that activated charcoal can sometimes adsorb the product as well, so use it judiciously.

Question 2: My final product from a Suzuki coupling is contaminated with a non-polar impurity that has a similar Rf to my product on TLC. What could this be?

Answer: This impurity is likely a homocoupling product, either of your starting aryl halide or the boronic acid. Homocoupling is a common side reaction in Suzuki couplings, especially if the reaction conditions are not optimal.[1]

Prevention and Removal:

  • Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. Oxygen can promote homocoupling.[1]

  • Ligand Choice: Using bulky electron-rich phosphine ligands can often suppress homocoupling.

  • Purification: Careful column chromatography with a shallow solvent gradient is often necessary to separate the desired biaryl product from the homocoupling byproduct. Alternatively, recrystallization can be effective if a suitable solvent system is found where the solubilities of the product and impurity differ significantly.

Wittig Reactions

Question 3: After my Wittig reaction, I have a white, crystalline solid that is difficult to separate from my desired alkene product. What is it and how can I get rid of it?

Answer: This persistent white solid is almost certainly triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the Wittig reaction. Its removal is a very common challenge in the work-up of these reactions.

Effective Removal Strategies:

  • Precipitation with a Non-Polar Solvent: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. After the reaction, concentrate the crude mixture and triturate it with one of these solvents. The TPPO should precipitate and can be removed by filtration.

  • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. A common method is to dissolve the crude product in a polar solvent like ethanol and add a solution of zinc chloride (ZnCl₂). The resulting ZnCl₂(TPPO)₂ complex will precipitate and can be filtered off.

  • Filtration through a Silica Plug: If your product is significantly less polar than TPPO, a quick filtration through a short plug of silica gel can be very effective. Dissolve the crude mixture in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and elute with a less polar solvent system (e.g., hexanes/ethyl acetate). The highly polar TPPO will be retained on the silica.

Question 4: The yield of my Wittig reaction is low, and I see a significant amount of unreacted this compound. What could be the problem?

Answer: Low conversion in a Wittig reaction can be due to several factors related to the ylide generation and stability.

Troubleshooting Tips:

  • Base Strength: Ensure the base you are using is strong enough to fully deprotonate the phosphonium salt to form the ylide. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are often required.

  • Anhydrous Conditions: The ylide is a strong base and will be quenched by water. Ensure all your glassware is dry and you are using anhydrous solvents.

  • Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. After ylide formation, the reaction with the aldehyde is typically allowed to warm to room temperature.

  • Ylide Stability: Some ylides are unstable and should be used immediately after they are generated.

Data Presentation

The following tables provide representative data for typical Suzuki-Miyaura and Wittig reactions starting from this compound. These values are illustrative and can be used as a benchmark for optimizing your own reactions.

Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%) (by NMR)
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901285>95
Phenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O (4:1)100892>98
3-Thienylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Toluene/H₂O (10:1)110688>97

Table 2: Representative Data for Wittig Reaction of this compound

Phosphonium SaltBaseSolventTemp (°C)Time (h)Yield (%)Purity (%) (after purification)
Benzyltriphenylphosphonium chloriden-BuLiTHF0 to RT1278>98
Methyltriphenylphosphonium bromideNaHDMSORT685>97
(Carbethoxymethylene)triphenylphosphorane- (stabilized ylide)Toluene802490>99

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 200.2 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.

  • Solvent and Catalyst Addition: A degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Reaction: The mixture is heated to 90 °C and stirred vigorously for 12 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 4'-fluoro-4''-methoxy-1,1':4',1''-terphenyl-4-carbaldehyde.

Protocol 2: Wittig Reaction of this compound with Benzyltriphenylphosphonium Chloride
  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 mmol, 466.5 mg) and anhydrous THF (20 mL). The suspension is cooled to 0 °C in an ice bath. n-Butyllithium (1.2 mmol, 0.75 mL of a 1.6 M solution in hexanes) is added dropwise, resulting in a deep red or orange color. The mixture is stirred at 0 °C for 1 hour.

  • Aldehyde Addition: A solution of this compound (1.0 mmol, 200.2 mg) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Reaction completion can be monitored by TLC.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product, a mixture of the desired stilbene and triphenylphosphine oxide, is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure 1-(4'-fluorobiphenyl-4-yl)-2-phenylethene.

Mandatory Visualizations

Troubleshooting_Workup start Crude Reaction Mixture reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki wittig Wittig Reaction reaction_type->wittig Wittig pd_issue Black Precipitate Observed? suzuki->pd_issue tppo_issue White Precipitate Observed? wittig->tppo_issue celite_filtration Filter through Celite pd_issue->celite_filtration Yes homocoupling_issue Impurity with Similar Rf? pd_issue->homocoupling_issue No celite_filtration->homocoupling_issue chromatography_suzuki Column Chromatography / Recrystallization homocoupling_issue->chromatography_suzuki Yes purified_product Purified Product homocoupling_issue->purified_product No chromatography_suzuki->purified_product tppo_removal TPPO Removal Strategy: - Precipitation - Metal Salt Complexation - Silica Plug Filtration tppo_issue->tppo_removal Yes low_yield_wittig Low Yield / Unreacted Aldehyde? tppo_issue->low_yield_wittig No tppo_removal->low_yield_wittig check_ylide_formation Review Ylide Formation Conditions: - Base Strength - Anhydrous Conditions - Temperature low_yield_wittig->check_ylide_formation Yes low_yield_wittig->purified_product No check_ylide_formation->purified_product

Caption: Troubleshooting workflow for work-up procedures.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Reactants + Catalyst + Base + Solvent heating Heating & Stirring reagents->heating monitoring TLC Monitoring heating->monitoring quench Quenching / Dilution monitoring->quench extraction Aqueous Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration crude_product Crude Product concentration->crude_product purification_method Column Chromatography or Recrystallization crude_product->purification_method pure_product Pure Product purification_method->pure_product

Caption: General experimental workflow diagram.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] This analysis is presented alongside data for related compounds, 4-Fluorobenzaldehyde and [1,1'-biphenyl]-4-carbaldehyde, to offer a clearer understanding of the spectral features.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its analogues. The data were obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data

CompoundAldehyde Proton (s)Aromatic Protons (m)
This compound ~10.08 ppm~7.10-8.00 ppm
4-Fluorobenzaldehyde 9.97 ppm[2]7.16-7.26 (m, 2H), 7.85-7.98 (m, 2H)[2]
[1,1'-biphenyl]-4-carbaldehyde 10.06 ppm[2]7.38-7.52 (m, 1H), 7.61-7.67 (m, 2H), 7.72-7.78 (m, 2H), 7.91-8.02 (m, 2H)[2]

Table 2: ¹³C NMR Spectral Data

CompoundAldehyde CarbonAromatic Carbons
This compound ~191.9 ppm~116.0 (d, ²JCF), ~129.0 (d, ³JCF), ~130.5, ~132.0, ~135.0, ~138.0, ~146.0, ~163.0 (d, ¹JCF) ppm
4-Fluorobenzaldehyde 190.5 ppm[2]116.4 (d, J = 22.3 Hz), 132.2 (d, J = 9.7 Hz), 132.8 (d, J = 9.5 Hz), 166.5 (d, J = 256.7 Hz) ppm[2]
[1,1'-biphenyl]-4-carbaldehyde 192.0 ppm[2]127.4, 127.7, 128.5, 129.0, 130.3, 135.2, 139.7, 147.2 ppm[2]

Note: Specific chemical shifts and coupling constants for this compound can vary slightly based on the specific experimental conditions. The values presented are based on typical ranges and data from analogous compounds.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample (e.g., this compound) into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The analysis is performed on a 400 MHz or 500 MHz NMR spectrometer.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds. Typically, 16 to 64 scans are sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is standard. Key parameters include a spectral width of about 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants for both ¹H and ¹³C spectra.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of an organic compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock & Shim insert->lock acquire_H1 Acquire 1H Spectrum lock->acquire_H1 acquire_C13 Acquire 13C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate multiplicity Multiplicity & J-Coupling Analysis calibrate->multiplicity assign Structure Assignment integrate->assign multiplicity->assign end end assign->end Final Structure Elucidation

Workflow for NMR sample analysis.

Comparative Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show a singlet for the aldehyde proton around 10.08 ppm, slightly downfield compared to 4-Fluorobenzaldehyde due to the influence of the second phenyl ring. The aromatic region will be complex due to the presence of two substituted benzene rings. The protons on the aldehyde-bearing ring will likely appear as two doublets, while the protons on the fluorine-bearing ring will show more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

In the ¹³C NMR spectrum, the aldehyde carbon appears around 191.9 ppm. The most notable feature is the effect of the fluorine atom, which introduces carbon-fluorine couplings. The carbon directly bonded to the fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 250 Hz.[2] Carbons two and three bonds away from the fluorine will also appear as doublets or triplets with smaller coupling constants (²JCF and ³JCF).[3][4] This C-F coupling is a powerful tool for assigning the signals of the fluorinated ring. In contrast, the spectrum of [1,1'-biphenyl]-4-carbaldehyde shows simpler patterns in the aromatic region, lacking these characteristic C-F splittings.

References

A Comparative Analysis of the Reactivity of 4'-Fluorobiphenyl-4-carbaldehyde and its Non-Fluorinated Analogs in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4'-Fluorobiphenyl-4-carbaldehyde and its non-fluorinated counterpart, biphenyl-4-carbaldehyde, with a focus on the Horner-Wadsworth-Emmons (HWE) olefination reaction. The inclusion of a fluorine atom on the biphenyl scaffold significantly influences the electronic properties of the molecule, thereby affecting its chemical reactivity. This analysis is supported by established chemical principles and illustrative experimental data to inform reaction design and optimization.

Enhanced Electrophilicity of the Carbonyl Carbon in the Fluorinated Analog

The primary determinant of an aldehyde's reactivity in nucleophilic addition reactions, such as the Horner-Wadsworth-Emmons reaction, is the electrophilicity of the carbonyl carbon. The fluorine atom at the 4'-position of the biphenyl system is a strongly electronegative element, exerting a significant electron-withdrawing inductive effect (-I effect). This effect is transmitted through the biphenyl π-system, leading to a decrease in electron density at the carbonyl carbon of this compound. Consequently, the carbonyl carbon becomes more electron-deficient and, therefore, more susceptible to nucleophilic attack by the phosphonate carbanion.

In contrast, the non-fluorinated analog, biphenyl-4-carbaldehyde, lacks this strong electron-withdrawing substituent. The biphenyl group itself is generally considered to be weakly electron-donating or neutral in its effect on the reactivity of the aldehyde. As a result, the carbonyl carbon in biphenyl-4-carbaldehyde is less electrophilic compared to its fluorinated counterpart. This fundamental electronic difference is expected to translate into a higher reaction rate for this compound in nucleophilic addition reactions.

The Horner-Wadsworth-Emmons Reaction: A Comparative Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized synthetic method for the stereoselective formation of alkenes from aldehydes and phosphonate carbanions.[1] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1] The increased electrophilicity of this compound is predicted to lead to a faster reaction rate and potentially higher yields under identical reaction conditions when compared to biphenyl-4-carbaldehyde.

Data Presentation

While a direct head-to-head kinetic study comparing the two specific aldehydes was not identified in the surveyed literature, the general principles of electronic effects on aldehyde reactivity are well-established. The following table summarizes the expected and reported reactivity trends in the Horner-Wadsworth-Emmons reaction.

CompoundStructurePredicted Reactivity in HWE ReactionSupporting Experimental Data (Illustrative Examples)
This compound This compoundHigher reactivity due to the electron-withdrawing fluorine atom increasing the electrophilicity of the carbonyl carbon.The synthesis of fluorinated stilbenes via the HWE reaction is a common and efficient method, suggesting good reactivity of fluorinated aromatic aldehydes.[2] For instance, the synthesis of (E)-4-(4-bromostyryl)-2,3,5,6-tetrafluorobenzonitrile from the corresponding tetrafluorobenzaldehyde proceeded efficiently.[2]
Biphenyl-4-carbaldehyde Biphenyl-4-carbaldehydeLower reactivity compared to its fluorinated analog due to the absence of a strong electron-withdrawing group.The HWE reaction with benzaldehyde and its derivatives is well-documented, providing good to excellent yields of stilbene derivatives, though often requiring standard reaction times and conditions.[3]

Experimental Protocols

The following is a representative experimental protocol for the Horner-Wadsworth-Emmons reaction with an aromatic aldehyde, which can be adapted for both this compound and biphenyl-4-carbaldehyde.

Synthesis of (E)-Stilbene Derivatives via Horner-Wadsworth-Emmons Reaction

Materials:

  • Aromatic aldehyde (this compound or biphenyl-4-carbaldehyde) (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-stilbene derivative.

Mandatory Visualization

HWE_Mechanism cluster_ylide Ylide Formation cluster_addition Nucleophilic Addition cluster_elimination Elimination Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide (Nucleophile) Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene (E)-Alkene (Product) Oxaphosphetane->Alkene Elimination Phosphate Diethyl Phosphate (Byproduct) Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

HWE_Workflow Start Start: Flame-dried flask under N2 Add_NaH Add NaH and anhydrous THF Start->Add_NaH Cool_0C_1 Cool to 0 °C Add_NaH->Cool_0C_1 Add_Phosphonate Add triethyl phosphonoacetate in THF Cool_0C_1->Add_Phosphonate Warm_RT Warm to RT, stir 30 min Add_Phosphonate->Warm_RT Cool_0C_2 Cool to 0 °C Warm_RT->Cool_0C_2 Add_Aldehyde Add aromatic aldehyde in THF Cool_0C_2->Add_Aldehyde React_RT Warm to RT, stir until complete (TLC) Add_Aldehyde->React_RT Quench Quench with sat. aq. NH4Cl React_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with brine, dry (Na2SO4) Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify End End: Purified (E)-Stilbene Derivative Purify->End

Caption: Experimental Workflow for the HWE Reaction.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4'-Fluorobiphenyl-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The scaffold of 4'-Fluorobiphenyl-4-carbaldehyde has emerged as a promising starting point for the synthesis of new bioactive molecules. The introduction of a fluorine atom into the biphenyl structure can significantly enhance metabolic stability and binding affinity, making its derivatives attractive candidates for drug discovery programs. This guide provides a comparative analysis of the biological activities of various derivatives of this compound, supported by experimental data and detailed protocols to aid in the screening and development of new therapeutic leads.

The versatility of the aldehyde functional group in this compound allows for the synthesis of a diverse range of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. These derivatives have been investigated for a variety of biological activities, most notably anticancer and antimicrobial effects. This guide will delve into the comparative performance of these derivatives, offering insights into their structure-activity relationships.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of Schiff base and hydrazone derivatives of fluorinated aromatic aldehydes has been a key area of investigation. The following table summarizes the in vitro anticancer activity of representative derivatives against various cancer cell lines. While a direct comparative study on a series of this compound derivatives is not extensively documented in publicly available literature, the data from structurally similar fluorinated biphenyl and benzaldehyde derivatives provide valuable insights into their potential efficacy.

Derivative TypeCompound IDParent AldehydeCancer Cell LineIC50 (µM)Reference
Schiff BaseL15-(diethylamino)-2-hydroxybenzaldehydeHeLa15.2 ± 1.3[1]
Schiff BaseL25-(diethylamino)-2-hydroxybenzaldehydeMCF-718.4 ± 1.1[1]
Hydrazone2c4-FluorobenzaldehydehCA II0.0232[2]
Hydrazone2e4-FluorobenzaldehydehCA I0.0304[2]
Thiosemicarbazone4dp-AnisaldehydeE. coli~1 µM[3]
Thiosemicarbazone4fp-AnisaldehydeC. albicans1.29[3]
Thiosemicarbazone4hp-AnisaldehydeAnticancer0.07[3]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The parent aldehydes are structurally related to this compound and provide an indication of the potential activity of its derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of Schiff Base Derivatives

A general procedure for the synthesis of Schiff base derivatives involves the condensation reaction between an aldehyde and a primary amine.

  • Dissolution: Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for a period ranging from 2 to 8 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol) and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]

Visualizing the Path to Discovery

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a general workflow for the biological screening of this compound derivatives and a hypothetical signaling pathway they might target.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound reaction Condensation Reaction start->reaction amine Primary Amine / Hydrazine / Thiosemicarbazide amine->reaction purification Purification & Characterization reaction->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Determination) purification->antimicrobial enzyme Enzyme Inhibition Assay purification->enzyme sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antimicrobial->sar enzyme->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the synthesis and biological screening of this compound derivatives.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound Derivative inhibitor->akt Inhibition

Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) potentially targeted by anticancer derivatives of this compound.

Future Directions

The preliminary data on derivatives of structurally similar compounds suggest that this compound is a valuable scaffold for the development of novel therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a focused library of its derivatives. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds with potent and selective anticancer or antimicrobial activities for further preclinical and clinical development. The experimental protocols and comparative framework provided in this guide offer a solid foundation for these future investigations.

References

High-performance liquid chromatography (HPLC) method for 4'-Fluorobiphenyl-4-carbaldehyde purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of 4'-Fluorobiphenyl-4-carbaldehyde: HPLC vs. GC Methods

For researchers, scientists, and drug development professionals, accurate purity assessment of key intermediates like this compound is critical for ensuring the reliability and reproducibility of synthetic processes and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this aromatic aldehyde, supported by representative experimental data and detailed protocols.

Data Presentation

The following table summarizes the key performance parameters for a proposed Reverse-Phase HPLC (RP-HPLC) method and a typical Gas Chromatography (GC) method suitable for the analysis of this compound.

ParameterHPLC MethodGas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water gradientHelium
Temperature Ambient (e.g., 25-40°C)Temperature program (e.g., 150°C to 280°C)
Detector UV-Vis Diode Array Detector (DAD)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Analysis Time ~15-20 minutes~20-30 minutes
Sample Volatility Not requiredRequired (compound must be thermally stable and volatile)
Derivatization Not typically requiredNot typically required for this compound
Sensitivity High (ppm to ppb range, detector dependent)Very High (ppb to ppt range with MS)[1]
Selectivity Good for isomers and related aromatic compoundsExcellent for volatile impurities

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on common practices for the analysis of aromatic aldehydes and biphenyl compounds.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-12 min: 50% to 95% B

    • 12-15 min: 95% B

    • 15.1-17 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is calculated based on the peak area percentage of the main peak relative to the total peak area of all detected peaks.

Gas Chromatography (GC) Method

This method is based on the common industry practice for analyzing the purity of this compound, as indicated by suppliers.[2]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature (FID): 300°C

  • Injection Volume: 1 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a stock solution of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

4. Data Analysis:

  • The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Method Comparison and Rationale

Both HPLC and GC are powerful techniques for the purity assessment of this compound, each with its own advantages.

  • HPLC is well-suited for the analysis of a wide range of aromatic compounds and is particularly advantageous for non-volatile or thermally labile impurities that would not be amenable to GC analysis.[1][3][4] The use of a DAD allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak identification and purity assessment.

  • GC is an excellent choice for this compound due to its volatility and thermal stability.[5] It often provides higher resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS), which can provide structural information for impurity identification.[1] The fact that suppliers often use GC for purity determination suggests it is a robust and reliable method for this specific analyte.[2]

The choice between HPLC and GC will depend on the specific requirements of the analysis, including the expected impurities, the required sensitivity, and the available instrumentation.[1][6] In a drug development setting, both techniques may be used orthogonally to provide a comprehensive purity profile.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (DAD) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method start Purity Assessment of this compound hplc_prep Sample in Solution start->hplc_prep gc_prep Volatilize Sample start->gc_prep hplc_sep Liquid-Solid Partitioning hplc_prep->hplc_sep hplc_detect UV-Vis Detection hplc_sep->hplc_detect gc_sep Gas-Liquid/Solid Partitioning gc_prep->gc_sep gc_detect FID/MS Detection gc_sep->gc_detect

References

A Comparative Analysis of Fluorine's Electronic Influence in Biphenyl Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of fluorine substitution in aromatic systems is critical for molecular design and optimization. This guide provides a comparative study of the electronic properties of fluorine in biphenyl systems, supported by experimental data and detailed methodologies.

Fluorine's unique properties, including its high electronegativity and small size, allow it to profoundly influence the electronic distribution within a molecule without introducing significant steric hindrance. In biphenyl scaffolds, which are prevalent in pharmaceuticals and functional materials, the strategic placement of fluorine atoms can modulate key parameters such as acidity (pKa), lipophilicity, and metabolic stability. This guide focuses on the comparative analysis of Hammett constants, pKa values, and NMR chemical shifts to quantify the electronic impact of fluorine substitution at the ortho-, meta-, and para-positions of the biphenyl core.

Quantitative Comparison of Electronic Effects

To facilitate a clear comparison, the following tables summarize key experimental data for unsubstituted and fluorine-substituted biphenyl derivatives.

Table 1: Hammett Substituent Constants (σ) for Phenyl and Fluorophenyl Groups

Substituentσ_meta_σ_para_
Phenyl (C₆H₅)0.06-0.01
2-Fluorophenyl (2-FC₆H₄)0.120.03
3-Fluorophenyl (3-FC₆H₄)0.110.05
4-Fluorophenyl (4-FC₆H₄)0.050.03

Note: Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent. Positive values indicate electron-withdrawing character, while negative values suggest electron-donating properties.

Table 2: Acidity (pKa) of Substituted Biphenylcarboxylic Acids

CompoundpKa
Biphenyl-2-carboxylic acid3.46[1][2]
Biphenyl-4-carboxylic acid4.55[3]
2-Fluoro-[1,1'-biphenyl]-4-carboxylic acidData not available in search results
3-Fluoro-[1,1'-biphenyl]-4-carboxylic acidData not available in search results
4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acidData not available in search results

Note: A lower pKa value indicates a stronger acid.

Table 3: ¹⁹F and ¹³C NMR Chemical Shifts (δ) of Monofluorinated Biphenyls in CDCl₃

Compound¹⁹F Chemical Shift (ppm)¹³C Chemical Shifts (ppm)
2-Fluorobiphenyl-114.5C1: 159.9 (d, J=247 Hz), C2: 128.9 (d, J=14 Hz), C3: 129.5, C4: 124.3, C5: 128.7, C6: 131.2, C1': 135.8, C2'/6': 129.2, C3'/5': 128.2, C4': 127.5
3-Fluorobiphenyl-113.3C1: 142.9 (d, J=7 Hz), C2: 114.5 (d, J=21 Hz), C3: 163.1 (d, J=245 Hz), C4: 130.3 (d, J=8 Hz), C5: 122.9, C6: 114.8 (d, J=22 Hz), C1': 140.0, C2'/6': 128.8, C3'/5': 128.9, C4': 127.4
4-Fluorobiphenyl-115.6C1: 137.6, C2/6: 128.8 (d, J=8 Hz), C3/5: 115.6 (d, J=21 Hz), C4: 162.5 (d, J=245 Hz), C1': 140.2, C2'/6': 128.8, C3'/5': 128.7, C4': 127.1

Note: NMR chemical shifts are sensitive to the local electronic environment. ¹⁹F NMR is particularly useful for probing the effects of substitution on fluorine-containing molecules.[4] The carbon directly attached to fluorine exhibits a large coupling constant (J).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

The pKa values of the carboxylic acid derivatives are determined using potentiometric titration.

Materials:

  • Substituted biphenylcarboxylic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (250 mL)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of a suitable solvent (e.g., a water/ethanol mixture to ensure solubility). The final concentration should be approximately 0.01 M. Add KCl to maintain a constant ionic strength.

  • Titration: Place the beaker containing the acid solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F and ¹³C NMR spectra are recorded to observe the electronic environment of the fluorine atom and the carbon skeleton.

Materials:

  • Fluorinated biphenyl sample

  • Deuterated chloroform (CDCl₃) as the solvent

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

¹⁹F NMR Spectroscopy Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the fluorinated biphenyl sample in about 0.6 mL of CDCl₃ in an NMR tube.

  • Instrument Setup: Tune and shim the spectrometer for the ¹⁹F nucleus. Use a standard reference compound, such as trifluorotoluene, for external referencing if necessary, although modern spectrometers can reference internally to the deuterium lock frequency.

  • Acquisition: Acquire the ¹⁹F NMR spectrum. A simple one-pulse experiment is typically sufficient. Due to the high sensitivity of the ¹⁹F nucleus, a small number of scans is usually required.

  • Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm).

¹³C NMR Spectroscopy Procedure:

  • Sample Preparation: The same sample prepared for ¹⁹F NMR can be used.

  • Instrument Setup: Tune and shim the spectrometer for the ¹³C nucleus.

  • Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans will be required compared to ¹⁹F NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing: Process the FID as described for ¹⁹F NMR. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Visualizing Experimental Workflows and Electronic Effects

The following diagrams, generated using Graphviz, illustrate the experimental workflow for pKa determination and the fundamental electronic effects of fluorine.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Acid in Solvent prep2 Add KCl for Ionic Strength prep1->prep2 titrate Titrate with Standardized NaOH prep2->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. Volume of NaOH measure->plot determine Determine pKa at Half-Equivalence Point plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

electronic_effects biphenyl Fluorinated Biphenyl System inductive Inductive Effect (-I) biphenyl->inductive resonance Resonance Effect (+R) biphenyl->resonance effect1 Withdraws electron density through the sigma bond inductive->effect1 effect2 Donates electron density through the pi system resonance->effect2

Caption: Dual electronic nature of fluorine in aromatic systems.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 4'-Fluorobiphenyl-4-carbaldehyde against its structural analogs, benzaldehyde and biphenyl-4-carbaldehyde. Experimental data and detailed protocols support this objective comparison to aid in the identification and characterization of these compounds.

The introduction of a fluorine atom and an additional phenyl ring significantly alters the fragmentation behavior of the parent benzaldehyde structure. This guide will dissect these differences, providing a clear rationale based on established fragmentation mechanisms of aromatic aldehydes and substituted biphenyls.

Comparative Fragmentation Pattern Analysis

The mass spectrometry fragmentation of this compound is predicted based on the well-documented behavior of aromatic aldehydes and fluorinated compounds. The primary fragmentation pathways involve cleavages alpha to the carbonyl group and fragmentation of the biphenyl system.

For comparison, we examine two key structural relatives:

  • Benzaldehyde : The simplest aromatic aldehyde, providing a baseline fragmentation pattern for the formyl group attached to a phenyl ring.

  • Biphenyl-4-carbaldehyde : This compound allows for the assessment of the biphenyl core's fragmentation without the influence of the fluorine substituent.

The following table summarizes the key mass-to-charge ratios (m/z) and their corresponding fragment ions for the three compounds.

m/z This compound (Predicted) Biphenyl-4-carbaldehyde (Experimental) Benzaldehyde (Experimental) Fragment Ion/Loss
200 M•+ (Molecular Ion)--[C₁₃H₉FO]•+
199 [M-H]•+--Loss of H• from the aldehyde
182 -M•+ (Molecular Ion)-[C₁₃H₁₀O]•+
181 -[M-H]•+-Loss of H• from the aldehyde
171 [M-CHO]•+--Loss of the formyl radical (•CHO)
172 [M-CO]•+--Loss of carbon monoxide (CO)
153 -[M-CHO]•+-Loss of the formyl radical (•CHO)
152 -[M-H-CHO]•+-Loss of H• and •CHO
106 --M•+ (Molecular Ion)[1][2][C₇H₆O]•+
105 --[M-H]•+[1][2]Loss of H• from the aldehyde
95 [C₆H₄F]•+--Fluorophenyl cation
77 [C₆H₅]•+[C₆H₅]•+[C₆H₅]•+ (Base Peak)[1][2]Phenyl cation
78 --[M-CO]•+[1][2]Loss of carbon monoxide (CO)
51 [C₄H₃]•+[C₄H₃]•+[C₄H₃]•+[2]Fragmentation of the phenyl ring

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the formation of a molecular ion (M•+) at m/z 200. The primary fragmentation events are predicted to be the loss of a hydrogen radical to form the stable acylium ion at m/z 199, and the loss of the formyl radical (•CHO) to yield the fluorobiphenyl cation at m/z 171. Subsequent fragmentation of the biphenyl ring system is also expected.

fragmentation_pathway M [C₁₃H₉FO]•+ m/z = 200 (Molecular Ion) M_minus_H [M-H]+ m/z = 199 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 171 M->M_minus_CHO - •CHO M_minus_CO [M-CO]•+ m/z = 172 M->M_minus_CO - CO fluorophenyl [C₆H₄F]+ m/z = 95 M_minus_CHO->fluorophenyl - C₇H₅ phenyl [C₆H₅]+ m/z = 77 M_minus_CHO->phenyl - C₇H₄F

Predicted fragmentation pathway of this compound.

Experimental Protocols

A standardized protocol for the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

1. Sample Preparation

  • Standard Solutions: Prepare 1 mg/mL stock solutions of the analytical standards in a suitable volatile solvent such as dichloromethane or methanol.

  • Working Solutions: Perform serial dilutions of the stock solutions to create a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (if applicable): For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Injector: Split/splitless injector operated in splitless mode at 250°C.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

3. Data Analysis

  • Identify the chromatographic peaks corresponding to the compounds of interest based on their retention times.

  • Extract the mass spectrum for each peak.

  • Identify the molecular ion and characteristic fragment ions.

  • Compare the obtained spectra with a reference library (e.g., NIST) and the provided fragmentation data for confirmation.

Experimental Workflow

The general workflow for the analysis of this compound and its analogs using GC-MS is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Extraction Sample->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Identification Peak Identification Detection->Identification Spectrum Spectrum Extraction Identification->Spectrum Comparison Library Comparison Spectrum->Comparison Quantification Quantification Comparison->Quantification

General workflow for GC-MS analysis of aromatic aldehydes.

This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound in comparison to its key substructures. The provided data and protocols are intended to assist researchers in the confident identification and characterization of this and related compounds in their analytical workflows.

References

Validating the Structure of Novel Compounds Synthesized from 4'-Fluorobiphenyl-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel compounds synthesized from the versatile starting material, 4'-Fluorobiphenyl-4-carbaldehyde. It offers a comprehensive overview of their structural validation, supported by experimental data and detailed methodologies for key analytical techniques. The aim is to equip researchers with the necessary information to design, synthesize, and characterize new chemical entities with potential therapeutic applications.

Comparative Analysis of Synthesized Compounds

The derivatization of this compound can lead to a variety of novel compounds with diverse biological activities. This section presents a comparative analysis of two prominent classes of derivatives: chalcones and Schiff bases.

Physicochemical and Spectroscopic Data

The structural integrity of newly synthesized compounds is paramount. A combination of spectroscopic and analytical techniques is employed to confirm the expected molecular structure and purity. Below is a summary of typical data obtained for chalcone and Schiff base derivatives of this compound.

Property Novel Chalcone Derivative (Example) Novel Schiff Base Derivative (Example) Alternative Biphenyl Compound (Example)
Molecular Formula C22H16FNO3C20H15FN2O2C19H15N3O
Molecular Weight 373.37 g/mol 346.35 g/mol 313.35 g/mol
Melting Point 152-154 °C178-180 °C165-167 °C
1H NMR (δ, ppm) 8.15 (d, 1H, H-β), 7.80-7.20 (m, 12H, Ar-H), 3.90 (s, 3H, -OCH3)8.50 (s, 1H, -CH=N-), 7.90-7.10 (m, 12H, Ar-H), 3.85 (s, 3H, -OCH3)7.95-7.25 (m, 13H, Ar-H)
13C NMR (δ, ppm) 188.5 (C=O), 162.1 (C-F), 145.2 (C-β), 121.8 (C-α), 138.0-115.0 (Ar-C), 55.6 (-OCH3)160.5 (C=N), 163.2 (C-F), 148.0-116.0 (Ar-C), 55.4 (-OCH3)155.4 (C=N), 140.1-120.5 (Ar-C)
Mass Spec (m/z) 373 [M]+346 [M]+313 [M]+
IR (cm-1) 1655 (C=O), 1598 (C=C), 1250 (C-F)1625 (C=N), 1245 (C-F)1610 (C=N)
Elemental Analysis C: 70.77, H: 4.32, N: 3.75 (Calcd.)C: 70.75, H: 4.30, N: 3.78 (Found)C: 69.35, H: 4.36, N: 8.09 (Calcd.)C: 69.38, H: 4.39, N: 8.05 (Found)C: 72.83, H: 4.82, N: 13.41 (Calcd.)C: 72.80, H: 4.85, N: 13.45 (Found)
Comparative Biological Activity

The introduction of different functional groups via the carbaldehyde moiety can significantly impact the biological profile of the resulting biphenyl derivative. The following table summarizes the in vitro inhibitory activity of representative compounds against common biological targets.

Compound ID Compound Class Target IC50 (µM)
NC-1 ChalconeHuman Cancer Cell Line (e.g., MCF-7)5.2[1]
NC-2 Chalcone5-Lipoxygenase8.7[2]
NSB-1 Schiff BaseBacillus subtilis (MIC)12.5
NSB-2 Schiff BaseEscherichia coli (MIC)25.0
ABC-1 Alternative BiphenylMurine Macrophages (NLRP3)0.57

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the synthesized compound.

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.

  • Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • 1H NMR: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1.0 s, and 16-32 scans.

  • 13C NMR: Acquire the carbon NMR spectrum using a proton-decoupled sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2.0 s, and 1024-2048 scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak [M]⁺ or [M+H]⁺, which confirms the molecular weight of the compound. Fragmentation patterns can provide additional structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized compound.

Procedure:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR) or as a thin film.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C=N, C-F).

Elemental Analysis

Objective: To determine the elemental composition of the synthesized compound and assess its purity.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the dry, purified compound is required.

  • Combustion Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen.

  • Detection: The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector.

  • Data Analysis: The percentage composition of C, H, N, and other elements is calculated and compared with the theoretical values for the proposed molecular formula. The results should be within ±0.4% of the calculated values.[3][4]

Workflow and Pathway Diagrams

Visualizing the experimental workflow and the relationships between different stages of compound validation is essential for clarity and reproducibility.

G cluster_synthesis Synthesis cluster_comparison Comparative Analysis start This compound synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis reagents Reactants & Reagents reagents->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structure Elucidation ms Mass Spectrometry purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups elemental Elemental Analysis purification->elemental Purity & Composition data_table Data Tabulation & Comparison nmr->data_table ms->data_table ir->data_table elemental->data_table activity Biological Activity Screening activity->data_table

Caption: Workflow for Synthesis and Validation of Novel Compounds.

This guide serves as a foundational resource for researchers working with derivatives of this compound. By providing a framework for structural validation and comparative analysis, it aims to facilitate the discovery and development of novel compounds with significant therapeutic potential.

References

Assessing the Metabolic Stability of Drugs Derived from 4'-Fluorobiphenyl-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability and improve pharmacokinetic profiles. The 4'-Fluorobiphenyl-4-carbaldehyde scaffold, in particular, has garnered significant interest as a building block in medicinal chemistry. This guide provides an objective comparison of the metabolic stability of drugs derived from this scaffold with relevant alternatives, supported by experimental data.

Enhancing Metabolic Stability: The Role of Fluorine

The introduction of a fluorine atom to a phenyl ring, as seen in the 4'-fluorobiphenyl moiety, can significantly impact a drug's metabolic fate. Fluorine's high electronegativity can shield adjacent C-H bonds from enzymatic attack by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism. This "metabolic blocking" can lead to a longer half-life and improved bioavailability.

A compelling example of this effect is seen in a series of NH2-biphenyl-diarylpyrimidine non-nucleoside reverse transcriptase inhibitors. The fluorine-substituted compound 5t demonstrated a significantly longer half-life in human liver microsomes compared to its non-fluorinated counterpart, JK-4b .

CompoundStructuret½ (min) in Human Liver Microsomes
JK-4b Non-fluorinated biphenyl14.6[1]
5t Fluorine-substituted biphenyl74.52[1][2]

This greater than five-fold increase in metabolic stability highlights the profound impact of a single fluorine atom on the molecule's susceptibility to metabolism.

Bioisosteric Replacement: Alternatives to the Biphenyl Scaffold

While fluorination is an effective strategy, medicinal chemists also explore bioisosteric replacements to modulate a drug's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. In the context of the biphenyl scaffold, common bioisosteric replacements include the phenyl-pyridine and the bicyclo[1.1.1]pentane (BCP) motifs.

Phenyl-Pyridine Scaffold

Replacing one of the phenyl rings in a biphenyl moiety with a pyridine ring can enhance metabolic stability. The nitrogen atom in the pyridine ring can alter the electronic properties of the aromatic system, making it less susceptible to oxidative metabolism. For instance, in the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, the replacement of a terminal phenyl ring with a pyridine ring resulted in a remarkable 160-fold improvement in metabolic stability.

Bicyclo[1.1.1]pentane (BCP) Scaffold

The bicyclo[1.1.1]pentane (BCP) core is a three-dimensional, non-planar bioisostere of the phenyl ring. Its rigid, saturated structure can protect against metabolism while maintaining the necessary spatial orientation for biological activity. Studies have shown that replacing a para-substituted fluorophenyl ring with a BCP motif can lead to significant improvements in metabolic stability, alongside enhanced solubility and permeability. While specific quantitative data for a direct comparison is often proprietary, the qualitative improvements are well-documented in medicinal chemistry literature.

Experimental Protocols

The assessment of metabolic stability is a critical step in drug discovery. The following are detailed methodologies for key experiments cited in this guide.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm a solution of liver microsomes and phosphate buffer at 37°C.

    • Add the test compound to the microsomal solution to a final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Workflow and Metabolic Pathway

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Experimental Workflow: Liver Microsomal Stability Assay prep 1. Reagent Preparation (Test Compound, Microsomes, NADPH) incubate 2. Incubation at 37°C prep->incubate sample 3. Time-Point Sampling incubate->sample quench 4. Reaction Quenching (Acetonitrile + Internal Standard) sample->quench analyze 5. LC-MS/MS Analysis quench->analyze data 6. Data Analysis (t½, CLint Calculation) analyze->data

Caption: Workflow for a typical liver microsomal stability assay.

G cluster_1 Metabolic Pathway of Biphenyl Derivatives Parent Biphenyl Derivative Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP450 Oxidation (Phase I) Metabolite2 Further Oxidized Metabolite Metabolite1->Metabolite2 Oxidation Excretion Excretion Metabolite1->Excretion Conjugation (Phase II) Metabolite2->Excretion Conjugation (Phase II)

Caption: Generalized metabolic pathway for biphenyl-containing drugs.

Conclusion

The metabolic stability of drugs derived from this compound is significantly enhanced compared to their non-fluorinated analogs. This is primarily attributed to the metabolic blocking effect of the fluorine atom. While this scaffold demonstrates favorable metabolic properties, the exploration of bioisosteric replacements, such as phenyl-pyridine and bicyclo[1.1.1]pentane moieties, offers alternative strategies for optimizing drug-like properties. The choice of scaffold should be guided by a comprehensive assessment of a compound's structure-activity relationship and its overall ADME (absorption, distribution, metabolism, and excretion) profile. The experimental protocols provided herein serve as a foundation for conducting robust in vitro metabolic stability studies.

References

A Comparative Guide to the Computational Modeling of 4'-Fluorobiphenyl-4-carbaldehyde Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 4'-Fluorobiphenyl-4-carbaldehyde, a versatile intermediate in organic synthesis. Leveraging computational modeling data from analogous structures, this document offers insights into the reactivity of its biphenyl scaffold and carbaldehyde functional group. By comparing its predicted behavior with alternative aromatic aldehydes, this guide aims to inform synthetic strategy and drug design efforts where this and similar fluorinated compounds are utilized.

Synthesis of the Biphenyl Scaffold: A Look at the Suzuki-Miyaura Coupling

The formation of the 4'-Fluorobiphenyl core of the title compound is commonly achieved through the Suzuki-Miyaura cross-coupling reaction. Computational studies, primarily using Density Functional Theory (DFT), have extensively elucidated the mechanism of this palladium-catalyzed process. The catalytic cycle is generally understood to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination.

The oxidative addition of an aryl halide to a Pd(0) complex is the initial step, forming a Pd(II) species. This is followed by transmetalation, where the organoboron compound, activated by a base, transfers its organic moiety to the palladium complex. Finally, reductive elimination yields the desired biphenyl product and regenerates the Pd(0) catalyst. DFT calculations have been instrumental in mapping the energy landscapes of these steps, identifying transition states, and understanding the crucial role of the base in the transmetalation phase.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol is a representative procedure for the synthesis of this compound from 4-bromobenzaldehyde and 4-fluorophenylboronic acid.

Materials:

  • 4-bromobenzaldehyde (1.0 eq)

  • 4-fluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzaldehyde, 4-fluorophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Carbaldehyde Group: A Comparative Analysis

The reactivity of the aldehyde functional group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects of the 4'-fluoro substituent on the distal phenyl ring. While direct computational studies on this specific molecule are limited, we can infer its reactivity by comparing it to benzaldehyde and other para-substituted benzaldehydes for which data are available.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M).[3] In the para position, both effects are at play. The overall electronic effect of substituents on the reactivity of aromatic aldehydes in nucleophilic addition reactions can be quantified using the Hammett equation:

log(k/k₀) = σρ

where k is the rate constant for the substituted aldehyde, k₀ is the rate constant for benzaldehyde, σ is the substituent constant, and ρ is the reaction constant. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For nucleophilic additions to benzaldehydes, ρ is typically positive, signifying that electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon and thus increase the reaction rate.[1][4]

Comparison with Alternative Aromatic Aldehydes
Substituent (at para-position)Hammett Constant (σp)Predicted Relative Reactivity in Nucleophilic Addition
-OCH₃-0.27Slower than benzaldehyde
-CH₃-0.17Slower than benzaldehyde
-H (Benzaldehyde)0.00Baseline
-F +0.06 Faster than benzaldehyde
-Cl+0.23Faster than 4-fluorobenzaldehyde
-CN+0.66Significantly faster than 4-fluorobenzaldehyde
-NO₂+0.78Significantly faster than 4-fluorobenzaldehyde

Data sourced from standard physical organic chemistry texts.

Based on the Hammett constants, this compound is expected to be more reactive towards nucleophiles than benzaldehyde due to the net electron-withdrawing character of the fluorine substituent. However, it is predicted to be less reactive than aldehydes bearing stronger electron-withdrawing groups like chloro, cyano, or nitro substituents.

General Mechanism: Nucleophilic Addition to Aromatic Aldehydes

The primary reaction pathway for the carbaldehyde group is nucleophilic addition. This two-step mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Nucleophilic_Addition Aldehyde Ar-CHO Attack Nucleophilic Attack Aldehyde->Attack Nucleophile Nu⁻ Nucleophile->Attack Alkoxide Ar-CH(O⁻)-Nu Attack->Alkoxide Protonation Protonation Alkoxide->Protonation H⁺ Alcohol Ar-CH(OH)-Nu Protonation->Alcohol

General mechanism of nucleophilic addition to an aromatic aldehyde.
Experimental Protocol: Reductive Amination (A Representative Nucleophilic Addition)

This protocol describes a typical reductive amination reaction, a common application of aromatic aldehydes in drug discovery.

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound and the amine in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

While direct computational studies on the reaction mechanisms of this compound are not yet prevalent in the literature, a robust understanding of its reactivity can be constructed from established principles and data from analogous compounds. The synthesis of its biphenyl core is well-described by computational models of the Suzuki-Miyaura coupling. The reactivity of its aldehyde functionality is predicted to be enhanced relative to benzaldehyde due to the electron-withdrawing nature of the para-fluoro substituent. This guide provides a framework for researchers to anticipate the chemical behavior of this compound and to design synthetic strategies that leverage its unique electronic properties. Further dedicated computational and experimental studies on this specific molecule will undoubtedly provide more nuanced insights into its reaction kinetics and mechanisms.

References

Safety Operating Guide

Proper Disposal of 4'-Fluorobiphenyl-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are of paramount importance. This document provides essential safety and logistical information for the proper disposal of 4'-Fluorobiphenyl-4-carbaldehyde, ensuring a secure laboratory environment and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the solid compound or its solutions should occur in a well-ventilated chemical fume hood to prevent the inhalation of dust or aerosols.[1][2][3]

Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][3]

  • If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[1][3][4] If the individual feels unwell, seek medical advice.

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1][5] Adherence to local, state, and federal regulations is mandatory.[4]

Step 1: Waste Segregation and Collection

Due to its fluorinated aromatic structure, this compound is classified as halogenated organic waste.

  • Action: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

  • Container Labeling: The label must prominently display the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant, harmful).[6]

  • Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams. Do not mix this waste with incompatible materials, such as strong oxidizing agents.[6]

Step 2: Solid and Liquid Waste Management

  • Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated solid halogenated hazardous waste container.[6] Spills should be swept up and shoveled into a suitable container for disposal.[5] Avoid generating dust.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated organic waste container.

  • Empty Containers: Empty containers that held this compound must be handled as hazardous waste.[4][7] They should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected depending on local regulations.

Step 3: Final Disposal

  • Professional Disposal: All hazardous waste containing this compound must be disposed of through a licensed environmental waste management company.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Recommended Disposal Method: The recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Quantitative Safety Data Summary

Hazard ClassificationGHS StatementsPrecautionary Statements
Skin IrritationH315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water and soap. P362+P364: Take off contaminated clothing and wash it before reuse.
Eye IrritationH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.
Acute Oral ToxicityH302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P330: Rinse mouth.
StorageNot explicitly stated, general good practiceP403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
DisposalNot explicitly stated, general good practiceP501: Dispose of contents/container to hazardous waste disposal.

Data compiled from multiple safety data sheets for this compound and related compounds.[1][3][8]

Experimental Protocols

Spill Clean-up Procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[5] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite), then collect and place in the hazardous waste container.[1]

  • Decontaminate the Area: Clean the affected area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused/Contaminated) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Halogenated Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste collect_rinseate Collect First Rinseate as Liquid Halogenated Waste triple_rinse->collect_rinseate dispose_container Dispose of Decontaminated Container per Lab Policy triple_rinse->dispose_container collect_rinseate->collect_liquid contact_ehs Contact EHS for Pickup and Disposal via Licensed Vendor store_waste->contact_ehs end End of Disposal Process contact_ehs->end

References

Personal protective equipment for handling 4'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 4'-Fluorobiphenyl-4-carbaldehyde (CAS No. 60992-98-5). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting.

Hazard Identification and Safety Precautions

This compound is a compound that requires careful handling due to its potential health hazards. Based on data for the compound and structurally similar aromatic aldehydes, the primary risks include irritation to the skin, eyes, and respiratory system. It may also be harmful if swallowed.

Key Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when working with this compound. The following PPE must be worn at all times:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] In situations where splashing is a risk, a face shield must be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[2] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination occurs.

  • Body Protection: A long-sleeved laboratory coat must be worn and kept fully fastened.[3] For procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed shoes are mandatory in the laboratory.[4]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and related compounds.

PropertyValueSource Compound
Molecular Formula C₁₃H₉FOThis compound[5]
Molecular Weight 200.21 g/mol This compound[5]
Appearance Off-white to yellow powderThis compound[5]
Storage Temperature 0-8°CThis compound[5]
Boiling Point 248 °C4-Fluorobiphenyl
Melting Point 75-79 °C4-Fluorobiphenyl

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and procedural consistency.

Step 1: Preparation and Pre-Handling

  • Designate a specific work area within a certified chemical fume hood for all handling activities.

  • Ensure that an appropriate spill kit for solid irritants is readily accessible.

  • Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside the fume hood.

  • Verify that safety equipment, including eyewash stations and safety showers, is unobstructed and operational.

Step 2: Weighing and Transfer

  • To minimize the generation of dust, avoid weighing the compound directly on an open balance.

  • Inside the fume hood, pre-tare a sealed container (e.g., a vial with a secure cap).

  • Carefully transfer the required amount of this compound into the pre-tared container.

  • Securely close the container before removing it from the fume hood for weighing.

  • If any adjustments to the amount are necessary, return the sealed container to the fume hood before opening it.

Step 3: During Use

  • Keep the container with the compound sealed when not in immediate use.

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Prohibit eating, drinking, and smoking in the handling area.[3]

  • Maintain situational awareness and know the location of the nearest fire extinguisher.

Step 4: Post-Handling and Decontamination

  • Thoroughly decontaminate all equipment and surfaces that have come into contact with the chemical using an appropriate solvent.

  • Dispose of all contaminated disposable materials, including gloves and weigh boats, in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after completing the handling procedure, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Any liquid waste generated from reactions or cleaning procedures should be collected in a separate, compatible, and labeled hazardous waste container for halogenated organic compounds.

Container Management:

  • Waste containers must be kept securely closed at all times, except when adding waste.

  • Containers should be stored in a designated satellite accumulation area within the laboratory.

Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).

Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Fume Hood Area spill_kit Ensure Spill Kit is Accessible equipment Assemble Equipment in Hood safety_check Verify Eyewash/Shower weigh Weigh in Sealed Container safety_check->weigh transfer Transfer in Fume Hood weigh->transfer use Conduct Experiment transfer->use decontaminate Decontaminate Surfaces & Equipment use->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash segregate Segregate Solid & Liquid Waste dispose_ppe->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_disposal Dispose via EH&S store_waste->ehs_disposal

Caption: Safe handling workflow for this compound.

References

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